cefditoren pivoxil
Description
Properties
Molecular Formula |
C25H28N6O7S3 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/t17-,21-/m1/s1 |
InChI Key |
AFZFFLVORLEPPO-DYESRHJHSA-N |
SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=C(SC=N1)C=CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Synonyms |
(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Cefditoren Pivoxil: A Technical Guide
An in-depth examination of the synthetic pathways, key intermediates, and process optimization in the manufacturing of the third-generation cephalosporin, cefditoren pivoxil.
This compound, a third-generation oral cephalosporin, is a vital antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a prodrug, it is administered in its pivaloyloxymethyl ester form to enhance oral bioavailability.[2][3] Following absorption, it is rapidly hydrolyzed by esterases to its active form, cefditoren, which inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[4][5] This technical guide provides a comprehensive overview of the synthetic pathways for this compound, detailing the key intermediates, experimental protocols, and quantitative data critical for researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of this compound is a multi-step process that has been refined over time to improve yield, purity, and industrial scalability. The primary strategies revolve around the construction of the core cephalosporin structure, the introduction of the characteristic side chains at the C-7 and C-3 positions, and the final esterification to the pivoxil prodrug.
Two main routes have been prominently described in the literature, primarily differing in their starting materials: one beginning with 7-aminocephalosporanic acid (7-ACA) and the other with 7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester (GCLE).[6] A crucial intermediate in many synthetic routes is 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), often referred to as the cefditoren mother nucleus.[1][6]
The general synthetic approach involves the following key transformations:
-
Formation of the C-3 Side Chain: A Wittig reaction is commonly employed to introduce the (Z)-2-(4-methyl-5-thiazolyl)vinyl side chain at the C-3 position of the cephem nucleus.[6][7] The stereoselectivity of this reaction is crucial for the final product's activity.
-
Acylation of the C-7 Amino Group: The 7-amino group is acylated with an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid side chain. This is a critical step in defining the antibacterial spectrum of the final molecule.
-
Esterification: The final step is the esterification of the carboxylic acid at the C-4 position with iodomethyl pivalate to yield this compound.[1][8]
The following diagram illustrates a generalized synthesis pathway for this compound:
Quantitative Data from Synthetic Processes
The efficiency of the this compound synthesis is highly dependent on the reaction conditions, catalysts, and purification methods employed. The following tables summarize quantitative data reported in various patents, providing a comparative overview of different synthetic approaches.
Table 1: Yield and Purity in the Final Esterification Step
| Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |
| Cefditoren Sodium | Iodomethyl Pivalate, Tetrabutylammonium Bromide | Dichloromethane/Water, 0-25°C, 2h | 95.3% | 99.7% | [9] |
| Cefditoren Sodium | Iodomethyl Pivalate, Tetrabutylammonium Bromide | Dichloromethane/Water, 0-25°C, 2h | 95% | 99.85% | [9] |
| Cefditoren Sodium | Iodomethyl Pivalate, Tetrabutylammonium Chloride | Dichloromethane/Water, 0-25°C, 2h | 94.95% | 99.8% | [9] |
| Cefditoren | Iodomethyl Pivalate, Pyridine | N,N-dimethylformamide, -10°C, 1h | 98.75% | 99.84% | [10] |
| Cefditoren-d3 Salt | Iodomethyl Pivalate | N,N-dimethylformamide, -25°C to -20°C, 3.5h | - | - | [1] |
Table 2: Yield of Intermediate Steps
| Reaction Step | Starting Material | Product | Yield | Reference |
| Wittig Reaction Intermediate Formation | 7-ACA | Compound 4 | 89% | [7] |
| Wittig Reaction Intermediate Formation | 7-ACA | Compound 4 | 80% | [7] |
| Wittig Reaction Intermediate Formation | 7-ACA | Compound 4 | 84% | [7] |
| Dimer Formation from this compound | This compound | Dimer | 87.6% | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound, adapted from patent literature.
Protocol 1: Esterification of Cefditoren to this compound[10]
-
Reaction Setup: To a reaction flask, add cefditoren (10 mmol) and 60 mL of N,N-dimethylformamide. Stir the mixture for 30 minutes.
-
Cooling and Reagent Addition: Cool the reaction mixture to 0°C or below. Add pyridine (8.5 mmol) and then cool further to -10°C.
-
Esterification: Rapidly add iodomethyl pivalate (20 mmol) to the cooled solution. Maintain the reaction at this temperature for 1 hour.
-
Work-up and Purification: Add activated carbon and stir for 30 minutes for decolorization, followed by filtration. To the filtrate, add 5 g of anhydrous sodium sulfate, 30 mL of water, and 60 mL of ethyl acetate. Stir the mixture, allow the layers to separate, and extract the aqueous phase once more with ethyl acetate.
-
Isolation: Combine the ethyl acetate layers and evaporate the solvent under reduced pressure to obtain an oil.
-
Crystallization: Add 10 mL of acetone and 40 mL of isopropyl ether to induce crystallization. Filter the solid and dry to obtain pure this compound.
Protocol 2: Synthesis of this compound from Cefditoren Sodium[9]
-
Reaction Setup: In a reaction vessel, add 300 mL of water and 120 mL of dichloromethane. Control the temperature between 0-25°C.
-
Addition of Reactants: Add wet cefditoren sodium to the vessel with stirring. Then, add 2 g of tetrabutylammonium bromide and 17.95 g (74.2 mmol) of iodomethyl pivalate.
-
Reaction: Stir the mixture for 2 hours.
-
Work-up and Isolation: Allow the layers to separate. Concentrate the organic phase.
-
Crystallization: Dropwise add 500 mL of water to induce crystallization, yielding the crude product of this compound.
Protocol 3: Preparation of the Cefditoren Mother Nucleus (7-ATCA) Intermediate[7]
-
Silanization: Under a nitrogen atmosphere, place 10.89 g of 3-acetoxymethyl-5-thio-7-amino-8-oxo-1-azabicyclooct-2-ene-2-carboxylic acid (7-ACA), 100 mL of acetonitrile, and 46 mmol of N,O-bis(trimethylsilyl)acetamide (BSA) in a reaction flask. Stir the reaction at room temperature for 4 hours.
-
Iodination: Add 4-6 mL of N,N-diethylaniline and 44 mmol of trimethylsilyl iodide (TMSI) dropwise, and react at 10-15°C for 1 hour.
-
Wittig Reagent Formation: Add 11.02 g of triphenylphosphine and continue the reaction for 1 hour. Then, add 7.34 g of sodium hexamethyldisilazide and stir at room temperature for 45 minutes.
-
Work-up: Separate the organic layer and wash with water, followed by a 20% w/w NaCl aqueous solution. Dry over anhydrous MgSO4 to obtain the intermediate compound.
Logical Relationships and Experimental Workflows
The synthesis of this compound involves a series of sequential reactions and purification steps. The following diagram illustrates a typical experimental workflow from the cefditoren sodium intermediate to the final purified product.
Conclusion
The synthesis of this compound is a well-established yet continuously evolving field in pharmaceutical chemistry. The choice of starting materials and the optimization of reaction conditions, particularly for the Wittig reaction and the final esterification, are critical for achieving high yields and purity. The use of phase transfer catalysts in the final step has been shown to be effective in facilitating the reaction in a biphasic system, leading to a more streamlined and industrially viable process. This guide has provided a comprehensive overview of the key synthetic pathways, intermediates, and experimental protocols, offering valuable insights for professionals in drug development and manufacturing. Further research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes to this important antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. Cefditoren - Wikipedia [en.wikipedia.org]
- 3. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. CN108084212B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104513256A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. CN109180704B - Synthesis method of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. How to prepare this compound Dimer?_Chemicalbook [chemicalbook.com]
A Technical Guide to the Chemical Properties of Cefditoren Pivoxil for Research Professionals
Introduction
Cefditoren pivoxil is a semi-synthetic, third-generation oral cephalosporin antibiotic.[1] It is administered as a prodrug, which is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[2][3][4] This prodrug formulation, specifically the pivaloyloxymethyl ester, significantly enhances the oral bioavailability of the active compound.[2][5] Cefditoren exhibits broad-spectrum bactericidal activity against both Gram-positive and Gram-negative pathogens, making it effective for treating infections such as community-acquired pneumonia and uncomplicated skin infections.[5][6] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][6]
This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, its stability profile, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
The fundamental identity and physicochemical characteristics of this compound are crucial for its handling, formulation, and analysis.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |
| CAS Number | 117467-28-4 | [1] |
| Molecular Formula | C₂₅H₂₈N₆O₇S₃ | [1][7] |
| Molecular Weight | 620.73 g/mol | [8] |
| Appearance | Light yellow amorphous powder |[8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Solubility | ||
| Water | <0.1 mg/mL (practically insoluble) | [8][9][10] |
| Ethanol | 6.06 mg/mL | [8][10] |
| DMSO | ≥20.05 mg/mL | [9][11] |
| Dilute HCl | Freely soluble | [8][10] |
| pKa | 4.2 (for the active acid, cefditoren) | [12] |
| XLogP3 | 4.7 | [1][7] |
| Topological Polar Surface Area | 257 Ų | [1][7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 14 |[7] |
Stability Profile
Understanding the stability of this compound under various stress conditions is critical for developing stable formulations and accurate analytical methods. Forced degradation studies show that the molecule is sensitive to hydrolysis and oxidation but relatively stable to heat and light.[3][12][13]
Table 3: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagents and Conditions | Observation | Reference(s) |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl, ambient temperature, 3 hours | Susceptible to degradation | [3][12] |
| Alkaline Hydrolysis | 0.01 N NaOH, ambient temperature, 3 hours | Susceptible to degradation | [3][12] |
| Neutral Hydrolysis | Water, ambient temperature, 3 hours | Susceptible to degradation | [3][12] |
| Oxidative Degradation | 10-30% H₂O₂, room temperature, 24 hours | Susceptible to degradation | [3] |
| Thermal Degradation | Solid state, dry heat (e.g., 60°C), 7 days | Stable | [12][13] |
| Photolytic Degradation | Solid state, UV and fluorescent light exposure | Stable |[12][13] |
Mechanism of Action
The antibacterial effect of this compound is a two-stage process involving initial activation of the prodrug followed by the disruption of bacterial cell wall synthesis.
-
Prodrug Activation : After oral administration, this compound is absorbed and rapidly hydrolyzed by esterases, primarily in the intestinal mucosa, to release the active cefditoren molecule and pivalate.[2][14] This conversion is essential for its therapeutic effect.[2]
-
Inhibition of Peptidoglycan Synthesis : The active cefditoren exerts its bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] PBPs are crucial enzymes for the final steps of peptidoglycan synthesis, which gives the bacterial cell wall its structural integrity. By inhibiting the transpeptidation process, cefditoren prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][6] A secondary effect is the loss of lipoteichoic acids from the cell wall, which triggers uncontrolled autolytic activity, further contributing to cell death.[1][7]
Key Experimental Protocols
The following sections provide detailed methodologies for assessing the chemical properties of this compound.
Protocol 1: Forced Degradation (Stability) Study
This protocol outlines a typical workflow for stress testing to identify degradation pathways and develop stability-indicating analytical methods, as recommended by ICH guidelines.[12]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at ambient temperature for 3 hours.[3]
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.01 N NaOH. Incubate at ambient temperature for 3 hours.[3]
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 9 mL of purified water. Incubate at ambient temperature for 3 hours.[3]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 30% H₂O₂. Store protected from light at room temperature for 24 hours.[3]
-
Thermal Degradation: Place the solid drug powder in a glass container and expose it to dry heat at 60°C in an oven for 7 days.[12]
-
Photolytic Degradation: Spread a thin layer of the solid drug powder in a petri dish and expose it to UV and fluorescent light in a photostability chamber as per ICH Q1B guidelines.[12]
-
-
Sample Processing:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Dissolve the heat- and light-stressed solid samples in the initial solvent.
-
Dilute all samples (stressed and unstressed controls) to a final target concentration (e.g., 100 µg/mL) with the HPLC mobile phase.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate this compound from any degradation products.[15][16]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[17]
Methodology:
-
Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the solvent of interest (e.g., purified water, ethanol). The presence of undissolved solid at the end of the experiment is essential.
-
Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically inert syringe filter (e.g., 0.45 µm PVDF).
-
Analysis: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.
Protocol 3: pKa Determination (Spectrophotometric Method)
This method is suitable for compounds with a pH-dependent UV-Vis absorbance spectrum due to the presence of a chromophore near an ionizable group.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, covering a range of at least 2 pH units above and below the expected pKa.
-
Sample Preparation: Prepare a set of solutions by adding a small, constant volume of a concentrated stock solution of this compound to a larger, constant volume of each buffer solution. This ensures the final drug concentration is the same across all samples.
-
Spectrophotometric Measurement: Determine the UV-Vis absorbance spectrum for each solution. Identify an analytical wavelength where the absorbance of the ionized and non-ionized forms of the drug differs significantly. Measure the absorbance of each sample at this wavelength.
-
Data Analysis: Plot the measured absorbance against the corresponding pH value. The data should form a sigmoidal curve.
-
pKa Determination: The pKa is the pH value at the inflection point of the curve. This can be determined graphically or by using a suitable nonlinear regression analysis. The pKa corresponds to the pH where the concentrations of the ionized and non-ionized species are equal.
References
- 1. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound HCl | TargetMol [targetmol.com]
- 5. Cefditoren - Wikipedia [en.wikipedia.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. apexbt.com [apexbt.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. akjournals.com [akjournals.com]
- 16. fue.edu.eg [fue.edu.eg]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Cefditoren Pivoxil: An In-depth Technical Guide on its Mechanism of Action Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefditoren pivoxil, a third-generation oral cephalosporin, demonstrates potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including strains exhibiting resistance to other β-lactam agents. Administered as a prodrug, it is rapidly hydrolyzed in vivo to its active form, cefditoren. The core mechanism of action lies in the inhibition of bacterial cell wall synthesis through high-affinity binding to essential Penicillin-Binding Proteins (PBPs). This guide provides a comprehensive technical overview of cefditoren's molecular interactions, its efficacy against resistant phenotypes, detailed experimental protocols for mechanism of action studies, and quantitative data to support its continued evaluation and application in drug development.
Core Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Cefditoren's primary bactericidal effect is achieved through the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2][3] This process is initiated by the de-esterification of the prodrug this compound into the active cefditoren molecule.[1][2]
The active cefditoren then covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are membrane-associated enzymes essential for the transpeptidation and transglycosylation reactions that form the peptidoglycan layer. By acylating the serine residue in the PBP active site, cefditoren effectively inactivates these enzymes, leading to the cessation of cell wall maintenance and synthesis. This disruption of cellular integrity ultimately results in bacterial cell lysis and death.[1][3]
The following diagram illustrates the activation and primary mechanism of action of cefditoren.
Caption: Activation of the prodrug this compound and its subsequent inhibition of bacterial cell wall synthesis.
Overcoming Bacterial Resistance Mechanisms
A key attribute of cefditoren is its efficacy against bacterial strains that have developed resistance to other β-lactam antibiotics. This is primarily due to two key molecular features: high affinity for altered PBPs and stability against hydrolysis by many common β-lactamases.
High-Affinity PBP Binding
Resistance to β-lactam antibiotics often arises from mutations in the genes encoding PBPs, which reduces the binding affinity of the antibiotic. Cefditoren exhibits a high binding affinity for critical PBPs even in some resistant strains.
Notably, in Streptococcus pneumoniae, cefditoren demonstrates a strong affinity for PBP2X, a key determinant of cephalosporin resistance in this pathogen.[4] Structural studies have revealed that the C-3 side chain of cefditoren interacts with an additional hydrophobic pocket in PBP2X, contributing to its high binding affinity.
| Bacterium | PBP Target | Binding Affinity (IC50/Kd) |
| Streptococcus pneumoniae | PBP1A | Kd: 0.005 ± 0.004 µM[5] |
| PBP2X | Kd: 9.70 ± 8.24 µM[5] | |
| Haemophilus influenzae | PBP1A and PBP3A/B | IC50: 0.060 ± 0.002 µM for PBP3A/B[5] |
Stability Against β-Lactamases
Enzymatic degradation by β-lactamases is a primary mechanism of resistance to β-lactam antibiotics. Cefditoren possesses a methoxyimino group at the C-7 position of the cephem nucleus, which confers stability against hydrolysis by a variety of common β-lactamases, including TEM-1.[6][7] This stability allows cefditoren to remain intact and reach its PBP targets in the presence of these enzymes. However, it is important to note that cefditoren is not active against strains producing extended-spectrum β-lactamases (ESBLs) or AmpC enzymes.[4][8]
| β-Lactamase Type | Cefditoren Stability |
| Common plasmid-mediated (e.g., TEM-1) | Stable[6][7] |
| Extended-Spectrum β-Lactamases (ESBLs) | Not Stable[4][8] |
| AmpC β-Lactamases | Not Stable[4][8] |
The logical relationship of cefditoren's action against a β-lactamase producing bacterium is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Influence of TEM-1 β-Lactamase on the Pharmacodynamic Activity of Simulated Total versus Free-Drug Serum Concentrations of Cefditoren (400 Milligrams) versus Amoxicillin-Clavulanic Acid (2,000/125 Milligrams) against Haemophilus influenzae Strains Exhibiting an N526K Mutation in the ftsI Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on this compound in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cefditoren Pivoxil: A Technical Guide to its Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic administered as a prodrug, which is rapidly hydrolyzed by esterases to its active form, cefditoren.[1][2] This guide provides a comprehensive overview of the molecular structure, mechanism of action, structure-activity relationships, and antibacterial spectrum of this compound. It includes detailed quantitative data on its efficacy, summaries of experimental protocols for its synthesis and activity assessment, and visualizations of its chemical structure and mechanism of action to support researchers and drug development professionals.
Molecular Structure
This compound, chemically known as (-)-(6R,7R)-2,2-dimethylpropionyloxymethyl7- [(Z)-2- (2-aminothiazol-4-yl)-2-methoxyiminoaceta-mido]-3- [(Z)-2-(4-methylthiazol-5-yl)ethenyl]-8-oxo-5-thia-1- azabi-cyclo [4.2. 0] oct-2-ene-2-carboxylate, is a semi-synthetic cephalosporin.[3] It is administered as a pivaloyloxymethyl ester prodrug to enhance oral bioavailability.[2][4] The active form, cefditoren, possesses the core cephalosporin structure, a β-lactam ring fused to a dihydrothiazine ring.[4]
Key structural features contributing to its activity include:
-
Aminothiazole ring at the C-7 position: This moiety enhances activity against Gram-negative bacteria and provides stability against many β-lactamases.[4][5]
-
Methoxyimino group: This group, also at the C-7 position, further increases its resistance to β-lactamase hydrolysis.[4]
-
Methylthiazole group at the C-3 position: This feature is associated with enhanced activity against Gram-positive organisms.[4][5]
-
Pivoxil ester group: This group increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[5] It is subsequently cleaved by esterases to release the active cefditoren.[1][2]
Caption: Chemical structure of this compound.
Mechanism of Action
The primary mechanism of action of cefditoren is the inhibition of bacterial cell wall synthesis.[1][6] This process involves several key steps:
-
Prodrug Activation: Following oral administration, this compound is absorbed in the gastrointestinal tract and is rapidly hydrolyzed by esterases to the active metabolite, cefditoren, and pivalate.[1][7]
-
Inhibition of Peptidoglycan Synthesis: Cefditoren exerts its bactericidal activity by binding to and inactivating penicillin-binding proteins (PBPs).[2][6] PBPs are essential enzymes for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[1]
-
Cell Lysis: By inhibiting the transpeptidation process, cefditoren disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis, ultimately causing bacterial cell death.[2][7]
Cefditoren has a high affinity for critical PBPs in key respiratory pathogens, including PBP 2X in Streptococcus pneumoniae.[4][8]
Caption: Prodrug activation and mechanism of action of Cefditoren.
Antibacterial Spectrum and Activity
This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][9] It is particularly effective against common respiratory pathogens.[10]
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.03 - 0.06 | 0.06 - 1 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.25 - 0.5 | 0.5 - 1 |
| Haemophilus influenzae | ≤0.008 - 0.03 | 0.015 - 0.03 |
| Moraxella catarrhalis | 0.06 - 0.12 | 0.06 - 0.5 |
| Staphylococcus aureus (methicillin-susceptible) | - | 1 |
| Escherichia coli | - | 8 |
| Proteus mirabilis | - | 0.5 |
Note: MIC values are compiled from multiple sources and can vary based on testing methodology and geographical location of isolates.[10][11][12][13]
Pharmacokinetics
| Parameter | Value |
| Bioavailability | ~14% (fasting), ~16% (with low-fat meal) |
| Peak Plasma Concentration (Cmax) | 1.8 ± 0.6 µg/mL (200 mg dose, fasting) |
| Time to Peak (Tmax) | 1.5 - 3 hours |
| Plasma Protein Binding | ~88% |
| Elimination Half-life | ~1.5 hours |
| Excretion | Primarily renal |
Data compiled from multiple sources.[4][7][14]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of cefditoren sodium with iodomethyl pivalate.[15][16]
General Procedure:
-
Cefditoren sodium is dissolved in a suitable solvent system, such as a mixture of water and dichloromethane.[17]
-
A phase transfer catalyst, like tetrabutylammonium bromide, may be added.[17]
-
Iodomethyl pivalate is added to the reaction mixture, which is stirred at a controlled temperature (e.g., 0-25 °C) for a specified duration.[17]
-
Upon completion of the reaction, the organic phase containing this compound is separated.
-
The product is isolated by concentration of the organic phase followed by crystallization, for instance, by adding water.[17]
-
The crude product can be further purified by recrystallization from a solvent mixture like dichloromethane and ethanol.[15]
Caption: General workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing
The in vitro activity of cefditoren is determined using standardized methods such as broth microdilution or agar dilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (General Protocol):
-
A standardized inoculum of the test bacterium is prepared.
-
Serial twofold dilutions of cefditoren are prepared in a microtiter plate containing a suitable broth medium.
-
The bacterial inoculum is added to each well of the microtiter plate.
-
The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of cefditoren that completely inhibits visible growth of the bacterium.[10]
Conclusion
This compound is a potent third-generation cephalosporin with a broad spectrum of activity against key respiratory pathogens. Its molecular structure is optimized for oral bioavailability and resistance to β-lactamases. The well-established mechanism of action, involving the inhibition of bacterial cell wall synthesis, provides a strong basis for its clinical efficacy. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and infectious disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Cefditoren - Wikipedia [en.wikipedia.org]
- 5. This compound | Benchchem [benchchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KoreaMed [koreamed.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. drugs.com [drugs.com]
- 15. Page loading... [wap.guidechem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. CN109180704B - Synthesis method of this compound - Google Patents [patents.google.com]
The Activation of Cefditoren Pivoxil: A Technical Guide to its Bioactivation Pathway
For Researchers, Scientists, and Drug Development Professionals
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic administered as a pivaloyloxymethyl ester prodrug.[1][2] This design enhances its oral bioavailability, allowing for effective treatment of a range of bacterial infections.[3] The clinical efficacy of this compound is entirely dependent on its conversion to the active moiety, cefditoren. This guide provides a detailed examination of the activation mechanism, associated metabolic pathways, and the experimental protocols used to elucidate this process.
Core Activation Mechanism
The bioactivation of this compound is a rapid, enzyme-mediated hydrolytic process that occurs primarily within the intestinal mucosa during absorption.[4][5][6] The prodrug itself is bacteriologically inactive and requires the cleavage of its ester bond to release the active cefditoren molecule into systemic circulation.[2][7][8]
The hydrolysis is catalyzed by endogenous esterases present in the gastrointestinal tract.[3][9] While not definitively specified for this compound in the reviewed literature, human carboxylesterase 2 (hCE2) is the predominant carboxylesterase in the human intestine and is responsible for the activation of many ester prodrugs.[10] This enzymatic action on this compound results in three products: the active antibiotic cefditoren, pivalic acid (pivalate), and formaldehyde.[11]
Metabolic Fate of Pivalic Acid and Carnitine Interaction
A significant consequence of this compound's activation is the release of pivalic acid. This byproduct is not readily metabolized further in the body. Instead, it is primarily eliminated by conjugation with L-carnitine, a vital compound for fatty acid metabolism. Pivalic acid is activated to pivaloyl-CoA, which then reacts with carnitine via the enzyme carnitine acetyltransferase. The resulting pivaloylcarnitine is a water-soluble compound that is efficiently excreted in the urine.[12]
This elimination pathway leads to a notable decrease in the body's carnitine pool, which can result in clinically significant carnitine deficiency with prolonged use.[9] This interaction is a critical consideration in the safety profile of pivalate-containing prodrugs.
Quantitative Pharmacokinetic and Metabolic Data
The activation and subsequent metabolism of this compound have been quantified through various pharmacokinetic and metabolic studies.
Table 1: Pharmacokinetic Parameters of Active Cefditoren (Post-Prodrug Administration)
| Parameter | 200 mg Dose | 400 mg Dose | Conditions | Source |
| Cmax (µg/mL) | 1.8 ± 0.6 | 2.6 to 4.6 | Fasting / Healthy Volunteers | [4][9] |
| Tmax (hours) | 1.5 - 3.0 | 1.5 - 3.0 | Fasting | [9] |
| t1/2 (hours) | ~1.5 | ~1.6 | Healthy Adults | [3] |
| Oral Bioavailability | ~14% | ~14% | Fasting | [3] |
Table 2: Impact of this compound on Carnitine Homeostasis
| Parameter | Finding | Conditions | Source |
| Plasma Carnitine | Significant decrease during treatment | Healthy subjects, 200mg or 400mg BID | |
| Urinary Excretion | Marked increase in total carnitine excretion, predominantly as pivaloylcarnitine | Healthy subjects | |
| Primary Metabolite | Pivaloylcarnitine is the major metabolite of pivalic acid | Humans | [7] |
Experimental Protocols
Characterizing the activation and metabolism of this compound involves several key experimental methodologies.
In Vitro Prodrug Activation Assay
This protocol provides a general framework for assessing the hydrolytic conversion of this compound to cefditoren using a biological matrix rich in esterases, such as intestinal microsomes.
Objective: To quantify the rate of cefditoren formation from its prodrug form in the presence of intestinal enzymes.
Materials:
-
This compound
-
Human Intestinal Microsomes (commercial source)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal Standard (for HPLC analysis)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., DMSO or methanol).
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a solution of human intestinal microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
Initiation: Start the reaction by adding a small volume of the this compound stock solution to the reaction mixture to achieve the desired final substrate concentration.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2:1 or 3:1 ratio of acetonitrile to aliquot volume) and the internal standard.
-
Sample Processing: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the concentration of cefditoren using a validated HPLC method.
-
Data Analysis: Plot the concentration of formed cefditoren against time to determine the initial rate of hydrolysis.
Quantification of Cefditoren in Plasma by HPLC
Objective: To measure the concentration of the active drug, cefditoren, in plasma samples.
-
Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13]
-
Sample Preparation: Solid-phase extraction (SPE) is used to clean up the plasma sample and concentrate the analyte.[13]
-
Chromatographic Conditions (Example): [13]
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18).
-
Mobile Phase: Isocratic mixture of an acidic buffer (e.g., 0.03% trifluoroacetic acid) and acetonitrile (e.g., 81:19 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 305 nm.
-
-
Quantification: The concentration is determined by comparing the peak area of cefditoren to that of an internal standard, using a standard curve generated from samples with known concentrations.
Quantification of Pivaloylcarnitine in Plasma and Urine
Objective: To measure the concentration of the pivalic acid metabolite, pivaloylcarnitine, in biological fluids to assess the impact on carnitine homeostasis.
-
Principle: HPLC with fluorescence detection after chemical derivatization.[7]
-
Sample Preparation: [7]
-
Selective fractionation of the sample using a disposable cation-exchange column to isolate carnitine and its esters.
-
Derivatization of the carboxyl group with a fluorescent labeling reagent (e.g., 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone) to enhance detection sensitivity.
-
-
Analysis: RP-HPLC with a fluorescence detector. A column-switching device may be used to remove excess derivatizing reagent before the analytical column.[7]
-
Quantification: Based on a standard curve prepared with synthetic pivaloylcarnitine.
Conclusion
The activation of this compound is a classic example of ester prodrug design, successfully leveraging intestinal esterases to achieve oral delivery of a cephalosporin antibiotic. The mechanism is efficient but results in the formation of pivalic acid, which has a significant and predictable impact on carnitine metabolism. A thorough understanding of this activation pathway, the subsequent metabolic consequences, and the analytical methods used for their study is essential for drug development professionals involved in the design and evaluation of novel prodrug-based therapies.
References
- 1. japsonline.com [japsonline.com]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefditoren - Wikipedia [en.wikipedia.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Determination of pivaloylcarnitine in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. childrensmn.org [childrensmn.org]
- 9. drugs.com [drugs.com]
- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genetics.testcatalog.org [genetics.testcatalog.org]
- 13. Quantification of the cephalosporin antibiotic cefditoren in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Cefditoren Pivoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is administered as a prodrug, which is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren. This guide provides an in-depth overview of the pharmacokinetics (PK) and metabolism of this compound in key preclinical models, including mice, rats, and dogs. The information presented herein is crucial for the interpretation of preclinical efficacy and safety data and for the translation of these findings to the clinical setting.
Pharmacokinetics
The pharmacokinetic profile of cefditoren, following the oral administration of its prodrug this compound, has been characterized in several preclinical species. The primary focus of these studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of the active moiety, cefditoren.
Data Presentation: Pharmacokinetic Parameters of Cefditoren in Preclinical Models
The following table summarizes the key pharmacokinetic parameters of cefditoren after oral administration of this compound in mice, rats, and dogs. It is important to note that direct comparative studies across all species are limited, and the presented data is a synthesis of available information.
| Parameter | Mouse | Rat | Dog |
| Dose (this compound) | Not Specified | 20 mg/kg | Not Specified |
| Absolute Bioavailability (%) | 55.6[1] | 20.2[1] | 9.5[1] |
Note: Specific Cmax, Tmax, AUC, and half-life data for rats and dogs from a single comparative study were not available in the public domain. The absolute bioavailability data highlights species differences in oral absorption and first-pass metabolism.
Metabolism
The metabolism of this compound is a critical step in its activation and subsequent elimination. The primary metabolic pathway is the hydrolysis of the pivoxil ester to form the active drug, cefditoren.
Metabolic Pathway of this compound
This compound is designed as a prodrug to enhance oral absorption. Following oral administration, it undergoes rapid hydrolysis by esterases, primarily in the intestinal mucosa, to yield the active cephalosporin, cefditoren, and pivalic acid. Cefditoren itself is not extensively metabolized[2].
In rats, after oral administration of this compound, trace amounts of cefditoren E- and Δ2-isomers have been detected in plasma in addition to the parent cefditoren[1]. The majority of the absorbed cefditoren is excreted unchanged[1].
Metabolic activation and subsequent fate of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of preclinical pharmacokinetic studies. While specific protocols for every study cited are not fully available, this section outlines the general methodologies employed.
General Protocol for Oral Pharmacokinetic Studies in Rodents (Rats/Mice)
This workflow outlines a typical procedure for assessing the pharmacokinetics of this compound in rodents.
References
An In-depth Technical Guide to the Chemical Stability of Cefditoren Pivoxil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of cefditoren pivoxil, a third-generation oral cephalosporin. This compound is a prodrug that is rapidly hydrolyzed by intestinal esterases to its active form, cefditoren.[1][2] Understanding the stability of the prodrug is critical for formulation development, ensuring therapeutic efficacy, and maintaining patient safety. This document details the degradation pathways, summarizes quantitative stability data, and provides an overview of the experimental protocols used in stability-indicating studies.
Core Stability Profile
Forced degradation studies, conducted under the guidelines of the International Conference on Harmonisation (ICH) Q1A (R2), reveal the intrinsic stability of this compound.[3] The drug is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[1][3][4] Conversely, it demonstrates stability against thermal and photolytic stress.[3][4][5]
Summary of Forced Degradation Studies
The following table summarizes the degradation behavior of this compound under various stress conditions as reported in scientific literature.
| Stress Condition | Reagents and Conditions | Observation | Percentage of Degradation | Reference |
| Acidic Hydrolysis | 0.1 N HCl at ambient temperature for 3 hours | Susceptible to degradation | Not explicitly quantified in all studies, but degradation is consistently reported. | [1] |
| Alkaline Hydrolysis | 0.01 N NaOH at ambient temperature for 3 hours | Susceptible to degradation | Significant degradation reported. | [1] |
| Neutral Hydrolysis | Water at ambient temperature for 3 hours | Susceptible to degradation | Degradation observed. | [1] |
| Oxidative Degradation | 10%, 15%, and 30% H₂O₂ at room temperature for 24 hours | Susceptible to degradation | 63.72% decomposition observed under certain oxidative conditions. | [1][4] |
| Thermal Degradation | Solid state exposure to dry heat | Stable | No significant degradation. | [1][3] |
| Photolytic Degradation | Solid state exposure to UV light | Stable | No significant degradation. | [1][3] |
Degradation Pathways
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the pivoxil ester group, which yields the active drug, cefditoren.[1] This conversion is a critical step for its therapeutic activity.[1] Further degradation of both this compound and cefditoren can occur under more strenuous conditions, leading to the formation of various degradation products.[3][5]
A simplified representation of the primary hydrolytic degradation is presented below:
Caption: Hydrolysis of this compound to Cefditoren.
Further fragmentation of cefditoren can occur, leading to various degradation products. The fragmentation pattern has been studied using techniques like LC-MS/TOF.[3] The characterization of these degradants is crucial for a complete understanding of the stability profile.
Experimental Protocols for Stability Testing
The methodologies employed in stability studies are essential for the accurate assessment of a drug's stability profile. The following sections detail the typical protocols for forced degradation studies of this compound.
General Workflow for Stability Testing
The general workflow for assessing the stability of this compound involves subjecting the drug to various stress conditions and then analyzing the resulting samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for stability testing of this compound.
Detailed Methodologies
Preparation of Stock Solution: A stock solution of this compound is typically prepared by dissolving the drug in methanol to a concentration of 1000 µg/ml.[3]
Hydrolytic Degradation:
-
Acidic: 1 ml of the stock solution is mixed with 1 ml of 0.1 N HCl and kept at ambient temperature for 3 hours. The sample is then neutralized with an equivalent strength of base.[1][3]
-
Alkaline: 1 ml of the stock solution is mixed with 1 ml of 0.01 N NaOH and kept at ambient temperature for 3 hours. The sample is then neutralized with an equivalent strength of acid.[1][3]
-
Neutral: 1 ml of the stock solution is mixed with 1 ml of water and kept at ambient temperature for 3 hours.[1][3]
Oxidative Degradation: 1 ml of the stock solution is treated with 1 ml of 10%, 15%, or 30% hydrogen peroxide (H₂O₂) and kept at room temperature for 24 hours.[1][3]
Thermal and Photolytic Degradation: For thermal and photolytic studies, this compound in its solid state is exposed to dry heat or UV light, respectively.[1][3]
Sample Analysis: After exposure to the stress conditions, the samples are diluted with a suitable solvent (e.g., a mixture of methanol and buffer) to a final concentration of approximately 100 µg/ml and analyzed using a stability-indicating HPLC method.[1]
Typical HPLC Method Parameters
A common approach for the analysis of cefditoren and its degradation products involves a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
| Parameter | Typical Conditions | Reference |
| Column | C18 column (e.g., HiQSil C18, 250×4.6 mm, 5 µ) | [1][3] |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 25 mM ammonium acetate, pH 3.5). | [1][3] |
| Detection | UV detection at a specified wavelength (e.g., 230 nm or 218 nm). | [1][3][4] |
| Flow Rate | A typical flow rate is 1.0 ml/min or 1.2 ml/min. | [1][4] |
Conclusion
The chemical stability of this compound is a critical factor in its formulation and storage. The available data indicates that this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it demonstrates stability against thermal and photolytic stress.[1][3][4] The primary degradation pathway involves the hydrolysis of the pivoxil ester to form the active drug, cefditoren.[1] For drug development professionals, these findings highlight the importance of controlling moisture and oxidative stress during the formulation and storage of this compound to ensure the stability of the prodrug and the subsequent delivery of the active cefditoren.[1] The use of validated stability-indicating analytical methods, such as HPLC, is essential for monitoring the purity and potency of this compound in pharmaceutical products.
References
Degradation Profile of Cefditoren Pivoxil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on the degradation products of cefditoren pivoxil, a third-generation oral cephalosporin. Understanding the degradation pathways and the stability of this prodrug is critical for the development of stable pharmaceutical formulations and for ensuring therapeutic efficacy and safety. This document summarizes key findings on its degradation under various stress conditions, details the experimental protocols used for these assessments, and visualizes the degradation pathways.
Executive Summary
This compound is susceptible to degradation primarily under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[1][2][3][4] The principal degradation pathway involves the hydrolysis of the pivoxil ester group, which releases the active drug, cefditoren.[5] Further degradation of both the prodrug and the active moiety can occur under more severe conditions. Advanced analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/TOF), have been instrumental in separating, identifying, and characterizing the resulting degradation products.[1][2][3][6]
Quantitative Analysis of this compound Degradation
Forced degradation studies are fundamental in identifying the potential degradation products and pathways of a drug substance. The following tables summarize the quantitative data from various studies, showcasing the percentage of this compound degradation under different stress conditions.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Percentage Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 30 min | 8.54 | [7] |
| Alkaline Hydrolysis | 0.01 M NaOH at 80°C for 30 min | 31.83 | [7] |
| Oxidative Degradation | 30% H₂O₂ solution, refluxed at 80°C for 30 min | 63.72 | [7] |
| Thermal Degradation | Dry heat | Stable | [1][2][3] |
| Photolytic Degradation | UV light (200 Whm⁻²) | Stable | [1][2][3] |
| Neutral Hydrolysis | Water | Susceptible | [1][2][3] |
Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration, temperature, duration of exposure).
Key Degradation Products
Under hydrolytic stress, two primary degradation products, designated as DP-I and DP-II, have been identified.[8]
-
DP-I: This degradant is formed by the loss of the pivoxil moiety [(CH₃)₃C-CO-O-CH₂].[6]
-
DP-II: The structure of the second major degradation product has also been characterized.[8]
The fragmentation pathways of these degradation products have been elucidated using LC-MS/TOF studies.[6]
Experimental Protocols
The methodologies employed in stability-indicating assays are crucial for obtaining reliable and reproducible results. Below are detailed protocols for the key experiments cited in the literature.
Forced Degradation Studies
These studies are performed to intentionally degrade the drug substance to identify potential degradation products and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water.[7]
-
Acidic Degradation: The stock solution is treated with an acid (e.g., 0.1 M HCl) and refluxed at a specific temperature (e.g., 80°C) for a defined period (e.g., 30 minutes). The solution is then neutralized with a base.[7]
-
Alkaline Degradation: The stock solution is treated with a base (e.g., 0.01 M NaOH) and refluxed under similar conditions as the acidic degradation. The resulting solution is then neutralized with an acid.[7]
-
Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 30% H₂O₂) and refluxed.[7]
-
Thermal Degradation: The solid drug substance is exposed to dry heat.[5]
-
Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., 200 Whm⁻²).[5][8]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary analytical technique for separating and quantifying this compound and its degradation products.[1][9][10][11]
-
Chromatographic System: A typical setup includes a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic elution is commonly performed using a mixture of acetonitrile and water (e.g., 50:50, v/v).[7][10]
-
Detection: UV detection is carried out at a specific wavelength, such as 218 nm or 230 nm.[7][8][10]
-
Injection Volume: A standard injection volume is 20 µL.[7]
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes and relationships in the study of this compound degradation.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of the stability-indicating LC–UV method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of the stability-indicating LC-UV method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Methodological & Application
Application Notes and Protocols: Cefditoren Pivoxil In Vivo Efficacy in Murine Lung Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of cefditoren pivoxil in murine lung infection models, with detailed experimental protocols and compiled quantitative data from key studies. The information presented is intended to guide the design and execution of similar preclinical studies for the evaluation of antimicrobial agents.
Overview of this compound Efficacy
This compound, the oral prodrug of the third-generation cephalosporin cefditoren, has demonstrated significant efficacy in murine models of bacterial lung infections. Studies have primarily focused on its activity against common respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. The bactericidal action of cefditoren is time-dependent and correlates well with pharmacokinetic/pharmacodynamic (PK/PD) indices such as the fraction of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC), the ratio of the free 24-hour area under the concentration-time curve to the MIC (fAUC24/MIC), and the ratio of the free peak plasma concentration to the MIC (fCmax/MIC).
In a murine model of pneumonia caused by S. pneumoniae, this compound treatment resulted in a significant reduction in bacterial load in the lungs.[1][2][3][4][5][6][7] The efficacy was strongly correlated with both fAUC24/MIC and fCmax/MIC.[1][4][5] Furthermore, in a mixed-infection model involving both penicillin-susceptible S. pneumoniae (PSSP) and β-lactamase negative ampicillin-resistant H. influenzae (BLNAR), this compound was effective against both pathogens.[3] This is noteworthy as amoxicillin, a common treatment, was not effective against the BLNAR strain in the same model.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal studies on the in vivo efficacy of this compound in murine lung infection models.
Table 1: Pharmacokinetic/Pharmacodynamic Parameters of Cefditoren Against S. pneumoniae in a Murine Lung Infection Model
| PK/PD Parameter | Target Value for 2 log10 Reduction in Lung Bacterial Counts | Reference |
| fAUC24/MIC | ≥ 63 | [1][4] |
| fCmax/MIC | ≥ 16 | [1][4] |
Data from Igarashi et al. (2023) using S. pneumoniae ATCC® 49619 in an immunocompromised murine model.
Table 2: Therapeutic Efficacy of this compound in a Mixed Pneumonia Model (S. pneumoniae PSSP and H. influenzae BLNAR)
| Pathogen | Drug | Effective Dose (mg/kg/day) | Outcome | Reference |
| S. pneumoniae (PSSP) | This compound | ≥ 30 | Therapeutic efficacy observed | [3] |
| S. pneumoniae (PSSP) | Amoxicillin | ≥ 7.5 | Therapeutic efficacy observed | [3] |
| H. influenzae (BLNAR) | This compound | ≥ 18.8 | Therapeutic efficacy observed | [3] |
| H. influenzae (BLNAR) | Amoxicillin | Not effective at tested doses | No therapeutic efficacy | [3] |
Data from Muto et al. (2004).
Experimental Protocols
The following are detailed protocols for establishing murine lung infection models to evaluate the in vivo efficacy of this compound.
Murine Model of Streptococcus pneumoniae Lung Infection
This protocol is based on the methodology described by Igarashi et al. (2023).
Objective: To establish a murine model of pneumonia to determine the PK/PD parameters of this compound against S. pneumoniae.
Materials:
-
Animals: Specific-pathogen-free male ICR mice, 4 weeks old.
-
Bacterial Strain: Streptococcus pneumoniae ATCC® 49619.
-
Reagents: Cyclophosphamide monohydrate, Todd-Hewitt broth, yeast extract, sterile saline.
-
Drug: this compound oral suspension.
Protocol:
-
Immunosuppression: To establish a consistent infection, mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Bacterial Culture Preparation: S. pneumoniae is cultured overnight in Todd-Hewitt broth supplemented with 0.5% yeast extract at 37°C. The culture is then diluted in fresh, pre-warmed broth and grown to the mid-logarithmic phase. The bacterial cells are collected by centrifugation, washed, and resuspended in sterile saline to the desired concentration.
-
Induction of Lung Infection: Mice are anesthetized, and a 50 µL bacterial suspension containing approximately 1 x 10⁷ CFU of S. pneumoniae is administered intranasally.
-
Drug Administration: this compound is administered orally via a gavage needle at various doses and schedules starting 2 hours post-infection.
-
Assessment of Efficacy: At 24 hours post-treatment, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar plates to determine the number of viable bacteria (CFU/lung).
-
Pharmacokinetic Analysis: Plasma samples are collected at various time points after drug administration to determine the concentration of cefditoren. These data are used to calculate PK/PD parameters.
Murine Model of Mixed S. pneumoniae and H. influenzae Lung Infection
This protocol is based on the methodology described by Muto et al. (2004).
Objective: To evaluate the therapeutic efficacy of this compound in a mixed bacterial pneumonia model.
Materials:
-
Animals: Specific-pathogen-free male ICR mice, 4 weeks old.
-
Bacterial Strains: Penicillin-susceptible Streptococcus pneumoniae (PSSP) and β-lactamase negative ampicillin-resistant Haemophilus influenzae (BLNAR).
-
Reagents: Brain heart infusion broth, chocolate agar, sterile saline.
-
Drug: this compound oral suspension.
Protocol:
-
Bacterial Culture Preparation: S. pneumoniae is cultured in brain heart infusion broth. H. influenzae is cultured on chocolate agar. Both are grown to achieve the desired concentration for infection.
-
Induction of Mixed Lung Infection: Mice are anesthetized, and a 50 µL mixed bacterial suspension containing both PSSP and BLNAR is administered intranasally.
-
Drug Administration: this compound is administered orally twice daily for a specified number of days, starting at a designated time post-infection.
-
Assessment of Efficacy: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on selective agar to differentiate and quantify the bacterial load of S. pneumoniae and H. influenzae.
Conclusion
The data and protocols presented herein demonstrate that this compound is an effective oral agent for the treatment of bacterial lung infections in murine models. These models are valuable tools for the preclinical assessment of antimicrobial efficacy and for determining key PK/PD parameters that can inform clinical trial design. The provided protocols offer a foundation for researchers to conduct their own in vivo studies on this compound and other antimicrobial agents.
References
- 1. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 2. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of a therapy switching from amoxicillin to this compound against a mixed pneumonia model in mice - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefditoren Pivoxil in Cell Culture-Based Infection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil is an orally administered third-generation cephalosporin that exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1][2][3][4] It is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][5][6] The primary mechanism of action of cefditoren is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[1][5][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture-based infection assays to evaluate its efficacy against intracellular pathogens and to assess its potential cytotoxicity to host cells.
Mechanism of Action of Cefditoren
Cefditoren, the active metabolite of this compound, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs) on the bacterial cell membrane.[5][7] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.[1][5] By binding to these proteins, cefditoren disrupts the cross-linking of peptidoglycan chains, which weakens the cell wall and ultimately leads to bacterial cell death.[5]
Data Presentation: In Vitro Activity of Cefditoren
The following table summarizes the in vitro activity of cefditoren against various bacterial pathogens, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.016 | 0.03 | [9] |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.125 | 0.5 | [9] |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 2.0 | [9] |
| Haemophilus influenzae | ≤0.016 | ≤0.016 | [9] |
| Moraxella catarrhalis | 0.12 | 0.5 | [10] |
| Staphylococcus aureus (methicillin-susceptible) | - | 1 | [11][12] |
| Escherichia coli | - | 8 | [11] |
| Klebsiella pneumoniae | - | 32 to >128 | [11] |
Experimental Protocols
Protocol 1: Intracellular Efficacy of this compound Against Staphylococcus aureus in Macrophages
This protocol details a method to assess the intracellular bactericidal activity of this compound against Staphylococcus aureus using a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., THP-1, J774)
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
This compound
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Gentamicin
-
Sterile water
-
Tryptic Soy Agar (TSA) plates
-
96-well tissue culture plates
Procedure:
-
Cell Culture: Culture macrophages in RPMI 1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Bacterial Preparation: Prepare a mid-log phase culture of S. aureus.
-
Infection of Macrophages:
-
Wash the macrophage monolayer with PBS.
-
Infect the cells with S. aureus at a multiplicity of infection (MOI) of 10 in a serum-free medium.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the medium and wash the cells with PBS to remove non-phagocytosed bacteria.
-
Add fresh medium containing gentamicin (at a concentration sufficient to kill extracellular bacteria but not affect intracellular bacteria) and incubate for 1 hour.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Wash the cells with PBS to remove the gentamicin.
-
Add the this compound dilutions to the infected cells. Include a no-drug control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Quantification of Intracellular Bacteria:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the macrophages with sterile, cold water.
-
Collect the lysate and perform serial dilutions.
-
Plate the dilutions on TSA plates to enumerate the intracellular colony-forming units (CFU).
-
Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay
This protocol describes how to evaluate the cytotoxicity of this compound on a mammalian cell line using the MTT assay.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with FBS
-
PBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the experiment.
-
Drug Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a vehicle control (medium with the same solvent concentration used to dissolve the drug) and a positive control for cytotoxicity.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add a solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cefditoren | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sartorius.com [sartorius.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefditoren - Wikipedia [en.wikipedia.org]
- 7. Pharmacodynamic Evaluation of the Intracellular Activities of Antibiotics against Staphylococcus aureus in a Model of THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Intracellular Activity of Antibiotics against Staphylococcus aureus in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. actascientific.com [actascientific.com]
- 11. benchchem.com [benchchem.com]
- 12. KoreaMed [koreamed.org]
Application Notes and Protocols: Cefditoren Pivoxil Combination Therapy with Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil is an oral third-generation cephalosporin with a broad spectrum of antibacterial activity against many Gram-positive and Gram-negative pathogens.[1][2] It is the orally absorbed prodrug of cefditoren, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through high affinity for penicillin-binding proteins (PBPs).[3][4] Cefditoren is noted for its stability in the presence of various common beta-lactamases, which are enzymes produced by bacteria that inactivate many beta-lactam antibiotics.[1][2] However, the emergence of extended-spectrum beta-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases in clinically important bacteria presents a significant challenge to the efficacy of many cephalosporins.
The combination of a beta-lactam antibiotic with a beta-lactamase inhibitor is a well-established strategy to overcome this resistance mechanism. The inhibitor binds to and inactivates the beta-lactamase, thereby protecting the antibiotic from hydrolysis and restoring its activity. While this compound has demonstrated efficacy against some beta-lactamase-producing organisms, its combination with potent beta-lactamase inhibitors such as clavulanic acid, sulbactam, tazobactam, and avibactam could potentially broaden its spectrum to include more resistant strains.
Objective: These application notes provide a framework for the in vitro evaluation of the synergistic potential of this compound in combination with various beta-lactamase inhibitors. Due to a lack of specific published data on these combinations, this document presents standardized protocols for key experiments, including checkerboard microdilution and time-kill assays, to enable researchers to generate this critical data.
Mechanism of Action and Rationale for Combination Therapy
Cefditoren, like other beta-lactam antibiotics, targets and acylates PBPs, which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3][4] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[3] Resistance to cefditoren can arise from bacterial production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic inactive.[3]
Beta-lactamase inhibitors are compounds that structurally resemble beta-lactam antibiotics and can act as "suicide inhibitors." They are recognized by the beta-lactamase enzymes, but upon binding, they form a stable, inactive complex with the enzyme, effectively sequestering it and allowing the partner antibiotic to reach its PBP targets.
Mechanism of Cefditoren and Beta-Lactamase Inhibitor Action.
Data Presentation
Currently, there is a notable absence of published studies providing quantitative data on the synergistic effects of this compound combined with clavulanic acid, sulbactam, tazobactam, or avibactam against a wide range of bacterial isolates. The tables below are presented as templates for researchers to populate with their own experimental data derived from the protocols outlined in this document.
Table 1: In Vitro Activity of Cefditoren in Combination with Clavulanic Acid against Beta-Lactamase-Producing Escherichia coli
| Isolate ID | Beta-Lactamase Profile | Cefditoren MIC (µg/mL) | Clavulanic Acid MIC (µg/mL) | Cefditoren MIC in Combination (µg/mL) | Clavulanic Acid MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Example 1 | ESBL (CTX-M-15) | Data | Data | Data | Data | Data | Data |
| Example 2 | AmpC | Data | Data | Data | Data | Data | Data |
Table 2: In Vitro Activity of Cefditoren in Combination with Sulbactam against Beta-Lactamase-Producing Acinetobacter baumannii
| Isolate ID | Beta-Lactamase Profile | Cefditoren MIC (µg/mL) | Sulbactam MIC (µg/mL) | Cefditoren MIC in Combination (µg/mL) | Sulbactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Example 1 | OXA-23 | Data | Data | Data | Data | Data | Data |
| Example 2 | Metallo-beta-lactamase | Data | Data | Data | Data | Data | Data |
Table 3: In Vitro Activity of Cefditoren in Combination with Tazobactam against Beta-Lactamase-Producing Klebsiella pneumoniae
| Isolate ID | Beta-Lactamase Profile | Cefditoren MIC (µg/mL) | Tazobactam MIC (µg/mL) | Cefditoren MIC in Combination (µg/mL) | Tazobactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Example 1 | KPC | Data | Data | Data | Data | Data | Data |
| Example 2 | SHV-type ESBL | Data | Data | Data | Data | Data | Data |
Table 4: In Vitro Activity of Cefditoren in Combination with Avibactam against Beta-Lactamase-Producing Enterobacter cloacae
| Isolate ID | Beta-Lactamase Profile | Cefditoren MIC (µg/mL) | Avibactam MIC (µg/mL) | Cefditoren MIC in Combination (µg/mL) | Avibactam MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Example 1 | AmpC (derepressed) | Data | Data | Data | Data | Data | Data |
| Example 2 | KPC | Data | Data | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
The checkerboard assay is a standard method to determine the in vitro synergistic activity of two antimicrobial agents.
Workflow for the Checkerboard Microdilution Assay.
Materials:
-
Cefditoren analytical powder
-
Beta-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam, avibactam) analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of cefditoren and the beta-lactamase inhibitor in an appropriate solvent at a concentration at least 10 times the expected MIC.
-
Plate Setup: In a 96-well plate, two-fold serial dilutions of cefditoren are made vertically, and two-fold serial dilutions of the beta-lactamase inhibitor are made horizontally. This creates a matrix of varying concentrations of both agents.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35°C for 16-20 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent (alone or in combination) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
-
FIC of Cefditoren = (MIC of Cefditoren in combination) / (MIC of Cefditoren alone)
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
-
FIC Index = FIC of Cefditoren + FIC of Inhibitor
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 2: Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Workflow for the Time-Kill Assay.
Materials:
-
Cefditoren and beta-lactamase inhibitor stock solutions
-
CAMHB
-
Sterile culture tubes
-
Bacterial isolates
-
Agar plates for colony counting
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Assay Setup: Prepare tubes containing CAMHB with the following:
-
Growth control (no drug)
-
Cefditoren alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Beta-lactamase inhibitor alone
-
Cefditoren and the beta-lactamase inhibitor in combination
-
-
Incubation and Sampling: Inoculate the tubes with the bacterial suspension and incubate at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them onto appropriate agar media. After incubation, count the colonies to determine the CFU/mL at each time point.
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Conclusion
The combination of this compound with beta-lactamase inhibitors represents a promising area of research to expand its clinical utility against resistant bacterial pathogens. The protocols provided herein offer a standardized approach for researchers to investigate the in vitro synergy of these combinations. The generation of quantitative data through checkerboard and time-kill assays is essential to understand the potential benefits of such combination therapies and to guide future in vivo studies and clinical applications. Further research in this area is strongly encouraged to address the growing challenge of antimicrobial resistance.
References
- 1. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Evolution of AmpC-Mediated Ceftazidime-Avibactam and Cefiderocol Resistance in Enterobacter cloacae Complex Following Exposure to Cefepime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cefditoren Pivoxil using HPLC and LC-MS/TOF
Introduction
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is rapidly hydrolyzed by esterases to its active form, cefditoren.[1][2][3][4] Accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, stability studies, and pharmacokinetic assessments. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry with Time-of-Flight detection (LC-MS/TOF).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various developed HPLC methods for this compound analysis.
| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 | HPLC Method 4 | HPLC Method 5 |
| Column | C18 Nucleosil (150 x 4.6 mm, 5 µm) | C-18 (dimensions not specified)[5] | Kromosil C18 (250 x 4.6 mm, 5µ)[6] | Phenomenex Luna C18 (150 mm ´ 4.6 mm, 5 µm)[7] | C-18 column[8][9] |
| Mobile Phase | Phosphate buffer (pH 3.0): Acetonitrile: Methanol (50:25:25 v/v) | Phosphate buffer (pH 8.0): Acetonitrile (40:60, v/v)[5] | Methanol: 0.025M KH2PO4 buffer (75:25 v/v)[6] | Acetonitrile: Water (50: 50, v/v), pH adjusted to 3.5[7] | Water: Acetonitrile (50:50, v/v)[8][9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[5] | 1.0 mL/min[6] | Not Specified | 1.2 mL/min[8][9] |
| Detection (UV) | 230 nm | 220 nm[5] | 231 nm[6] | 230 nm[7] | 218 nm[8][9] |
| Retention Time | 4.2 min | Not Specified | 2.75 min[6] | Not Specified | Not Specified |
| Linearity Range | 40 - 360 µg/mL | 0.1 - 200 µg/mL[5] | 40 - 120 µg/mL[6] | 20 - 120 µg/mL[7] | 1.0 - 250 µg/mL[8][9] |
| Correlation (R²) | 0.9999 | 0.9998[5] | Not Specified | Not Specified | 0.999[8][9] |
| Accuracy (% Recovery) | 99.21% | Not Specified | Not Specified | 98.77 - 101.29%[7] | Not Specified |
Experimental Protocols
Protocol 1: RP-HPLC Method for Quantification of this compound in Pharmaceutical Formulations
This protocol is based on a simple and accurate isocratic reverse-phase HPLC method.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV-PDA detector.
-
C18 Nucleosil column (150 x 4.6 mm i.d., 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials
-
This compound reference standard.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Sodium dihydrogen orthophosphate.
-
Orthophosphoric acid.
-
Water (HPLC Grade).
3. Chromatographic Conditions
-
Mobile Phase: Phosphate buffer (pH 3.0), acetonitrile, and methanol in the ratio of 50:25:25 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (25 ± 10°C).
-
Run Time: 10 minutes.
4. Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Prepare a solution of sodium dihydrogen orthophosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer, acetonitrile, and methanol in the specified ratio and degas before use.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: For tablet analysis, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a specific dose of this compound in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter.
5. Method Validation Parameters
-
Linearity: Prepare a series of dilutions from the stock solution in the range of 40-360 µg/mL. Inject each concentration and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample solution. The mean recovery should be within 98-102%.
-
Precision: Assess repeatability by injecting the same sample multiple times. The relative standard deviation (%RSD) should be less than 2%.
Protocol 2: LC-MS/TOF Method for Identification and Characterization of this compound and its Degradation Products
This protocol is adapted from a method used for stability-indicating studies and can be applied for quantification with appropriate validation.
1. Instrumentation
-
Liquid Chromatography system coupled with a Time-of-Flight Mass Spectrometer (LC-MS/TOF).
-
Data acquisition and processing software.
2. Reagents and Materials
-
This compound reference standard.
-
Water (LC-MS grade).
3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A linear gradient elution using Methanol (A) and 25 mM Ammonium Acetate buffer, pH 3.5 adjusted with formic acid (B).[1][4]
-
Injection Volume: 20 µL.[4]
-
Mass Spectrometer: Time-of-Flight (TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][4]
4. Preparation of Solutions
-
Ammonium Acetate Buffer (25 mM, pH 3.5): Dissolve ammonium acetate in LC-MS grade water to a concentration of 25 mM and adjust the pH to 3.5 with formic acid.[1][4]
-
Diluent: A mixture of methanol and ammonium acetate buffer (50:50 v/v).[1][4]
-
Standard and Sample Solutions: Prepare as described in the HPLC protocol, using the specified diluent.
5. Data Analysis
-
For quantification, a calibration curve is constructed by plotting the peak area of the molecular ion of this compound against the concentration.
-
The accurate mass measurement capabilities of the TOF analyzer can be used to confirm the elemental composition of the parent drug and any related substances.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Relationship between analytical techniques and their key validation parameters.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RP- HPLC Methods for the Determination of Cephalosporins (this compound and Cefdinir) in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development and validation of the stability-indicating LC–UV method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of the stability-indicating LC-UV method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefditoren Pivoxil: A Tool for Investigating Bacterial Cell Wall Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic that serves as a valuable tool for studying the intricate process of bacterial cell wall synthesis. Administered as a prodrug, it is rapidly hydrolyzed in vivo by esterases to its active form, cefditoren.[1][2][3][4] The bactericidal activity of cefditoren stems from its ability to inhibit the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.[2][5][6] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of bacterial cell wall biosynthesis, tailored for researchers in microbiology, infectious diseases, and drug development.
Mechanism of Action
Cefditoren exerts its antibacterial effect by targeting and inactivating penicillin-binding proteins (PBPs).[1][2][7] PBPs are bacterial enzymes essential for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan chains, forming the rigid cell wall structure.[7][][9] By covalently binding to the active site of these enzymes, cefditoren effectively blocks their catalytic activity.[] This disruption of peptidoglycan synthesis leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2] Cefditoren has demonstrated a high affinity for critical PBPs in key respiratory pathogens, contributing to its potent antimicrobial activity.[10][11]
Quantitative Data
The efficacy of cefditoren can be quantified through various metrics, including its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against a range of bacterial species.
Penicillin-Binding Protein (PBP) Affinity
The binding affinity of cefditoren to PBPs is a key determinant of its antibacterial potency. This is often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
| Bacterial Species | PBP Target | Affinity Metric | Value (µM) |
| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 |
| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 |
| Haemophilus influenzae | PBP3A/B | IC50 | 0.060 ± 0.002 |
Data sourced from multiple studies on cefditoren's PBP binding affinity.[1][10][11]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration required to inhibit the growth of 90% of isolates.
| Bacterial Species | MIC90 (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible & non-susceptible) | 1 |
| Haemophilus influenzae | 0.03 |
| Moraxella catarrhalis | 0.5 |
| Staphylococcus aureus (methicillin-susceptible) | 1 |
| Staphylococcus epidermidis (methicillin-susceptible) | 0.5 |
| Escherichia coli | 8 |
| Proteus mirabilis | 0.5 |
| Klebsiella pneumoniae | 32 to >128 |
| Enterobacter cloacae | 32 to >128 |
| Citrobacter freundii | 32 to >128 |
| Serratia marcescens | 32 to >128 |
MIC90 values compiled from in vitro susceptibility studies.[12][13]
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound on bacterial cell wall synthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of cefditoren that inhibits the visible growth of a target bacterium.
Materials:
-
This compound (to be reconstituted into active cefditoren)
-
Target bacterial strain(s)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Incubator
Methodology:
-
Preparation of Cefditoren Stock Solution: Prepare a stock solution of cefditoren at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and sterilize by filtration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the cefditoren stock solution in the growth medium to achieve a range of concentrations (e.g., 128 µg/mL to 0.03 µg/mL).[12]
-
Bacterial Inoculum Preparation: Grow the target bacterium in liquid medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[5]
-
Inoculation: Inoculate each well of the microtiter plate (containing the cefditoren dilutions and controls) with the standardized bacterial suspension.[5]
-
Controls: Include a positive control well (bacteria in medium without antibiotic) and a negative control well (medium only).[5]
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of cefditoren at which no visible turbidity is observed.[5] This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[5]
Protocol 2: Bacterial Lysis Assay
Objective: To assess the ability of cefditoren to induce bacterial cell lysis, a direct consequence of cell wall synthesis inhibition.
Materials:
-
Log-phase culture of the target bacterium
-
Cefditoren at a concentration above the MIC (e.g., 4x MIC)
-
Spectrophotometer
-
Culture flasks
Methodology:
-
Culture Preparation: Grow the target bacterium in liquid medium to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).[5]
-
Treatment and Control Groups: Divide the culture into two flasks: a treatment flask and a control flask.[5]
-
Antibiotic Addition: Add cefditoren to the treatment flask at a concentration known to be effective (e.g., 4x MIC).[5] Add an equivalent volume of sterile solvent to the control flask.
-
Monitoring Lysis: Incubate both flasks under optimal growth conditions and monitor the OD600 of each culture at regular time intervals (e.g., every 30 minutes) for several hours.
-
Data Analysis: Plot the OD600 values against time. A decrease in the OD600 of the treated culture compared to the control indicates bacterial lysis.
Protocol 3: Penicillin-Binding Protein (PBP) Competition Assay
Objective: To determine the affinity of cefditoren for specific PBPs by measuring its ability to compete with a labeled β-lactam (e.g., biotin-ampicillin).
Materials:
-
Bacterial membrane preparations containing PBPs
-
Cefditoren
-
Biotin-ampicillin (BIO-AMP) or another labeled β-lactam
-
Streptavidin-conjugated detection molecule (e.g., horseradish peroxidase)
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Microtiter plates
Methodology:
-
Membrane Preparation: Grow the target bacterial strain and prepare membrane fractions containing the PBPs.[14]
-
PBP Immobilization (Optional, for plate-based assays): Coat the wells of a microtiter plate with the prepared membrane fraction.[15]
-
Competition Reaction: Incubate the membrane preparation with varying concentrations of cefditoren for a set period.
-
Labeled β-Lactam Addition: Add a fixed concentration of biotin-ampicillin to the reaction and incubate to allow binding to the remaining available PBPs.[15]
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Detect the biotin-ampicillin-PBP complexes using a streptavidin-conjugated probe.
-
-
Data Analysis: The intensity of the bands corresponding to the PBPs will decrease with increasing concentrations of cefditoren, indicating competitive binding. This can be quantified to determine the IC50 value.
Visualizations
Mechanism of Action of Cefditoren
Caption: Cefditoren inhibits the final transpeptidation step of peptidoglycan synthesis.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of cefditoren.
Logical Relationship in PBP Competition Assay
Caption: Principle of the PBP competition assay to determine cefditoren binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KoreaMed [koreamed.org]
- 13. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 15. A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cefditoren Pivoxil in Treating Community-Acquired Pneumonia Models
Application Note
Introduction
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria, which are common causative agents of community-acquired pneumonia (CAP).[1][2][3] As a prodrug, this compound is hydrolyzed by esterases during absorption to its active form, cefditoren.[1][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[1] Cefditoren demonstrates potent in vitro activity against key respiratory pathogens, including Streptococcus pneumoniae (including penicillin-non-susceptible strains), Haemophilus influenzae, and Moraxella catarrhalis.[2][5][6][7] Preclinical studies utilizing animal models of CAP are crucial for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound, providing essential data to inform clinical use. This document outlines the application of this compound in a murine model of CAP, providing detailed protocols for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Susceptibility of Cefditoren Against Key CAP Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.25 | 0.5 |
| Streptococcus pneumoniae (Penicillin-Intermediate & Resistant) | 0.25 | 1.0 |
| Haemophilus influenzae | ≤0.015 | 0.03 |
| Moraxella catarrhalis | 0.12 | 0.5 |
Note: MIC (Minimum Inhibitory Concentration) values are compiled from multiple in vitro studies. Actual values may vary depending on the specific strains and testing methodologies.[4][8]
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Cefditoren in a Murine Pneumonia Model
| PK/PD Parameter | Target Value for 2-log₁₀ Reduction in Bacterial Load |
| fAUC₂₄/MIC | ≥ 63 |
| fCₘₐₓ/MIC | ≥ 16 |
Note: These parameters were determined in a murine lung infection model with S. pneumoniae. fAUC₂₄ is the area under the free drug plasma concentration-time curve over 24 hours, and fCₘₐₓ is the maximum free drug plasma concentration.[1][9][10]
Clinical Efficacy of this compound in CAP Clinical Trials
| Treatment Group | Dosage | Clinical Cure Rate | Bacteriological Eradication Rate (S. pneumoniae) |
| This compound | 200 mg BID | ~88-90% | ~90% |
| This compound | 400 mg BID | ~88-90% | ~90-95% |
| Comparators (e.g., Cefpodoxime, Amoxicillin/Clavulanate) | Standard Dosing | Similar to Cefditoren | Similar to Cefditoren |
Note: Efficacy rates are approximate and based on pooled analyses of several clinical trials. BID refers to twice-daily administration.[7][11][12]
Experimental Protocols
Murine Model of Community-Acquired Pneumonia
This protocol describes the induction of pneumonia in mice using Streptococcus pneumoniae, a prevalent causative agent of CAP.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.
-
Streptococcus pneumoniae strain (e.g., ATCC 49619 or a clinical isolate).
-
Todd-Hewitt broth supplemented with yeast extract (THY broth).
-
Sheep blood agar plates.
-
Phosphate-buffered saline (PBS), sterile.
-
Anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Micropipettes and sterile tips.
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate S. pneumoniae from a frozen stock onto a sheep blood agar plate and incubate overnight at 37°C with 5% CO₂.
-
Select a single colony and inoculate it into THY broth. Grow the culture to mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6).
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The final inoculum concentration should be confirmed by serial dilution and plating.
-
-
Induction of Pneumonia:
-
Anesthetize the mice using the chosen anesthetic.
-
Administer the bacterial suspension intranasally or via intratracheal instillation. For intranasal inoculation, gently instill 25-50 µL of the bacterial suspension into the nares of the mouse.
-
Monitor the mice for clinical signs of infection, such as ruffled fur, lethargy, and labored breathing.
-
This compound Administration
Materials:
-
This compound tablets or powder.
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Syringes.
Procedure:
-
Preparation of Dosing Solution:
-
Crush the this compound tablets or use the pure powder.
-
Prepare a homogenous suspension in the vehicle to the desired concentration. The concentration should be calculated based on the target dose (mg/kg) and the average weight of the mice.
-
-
Drug Administration:
-
Administer the this compound suspension to the mice via oral gavage. The volume administered is typically 0.1-0.2 mL.
-
Treatment is usually initiated at a specified time point post-infection (e.g., 2 or 12 hours) and continued for a defined period (e.g., 3-5 days), often with twice-daily dosing to mimic clinical usage.[3][13]
-
Assessment of Treatment Efficacy
1. Determination of Bacterial Load in Lungs:
-
At selected time points post-treatment, euthanize the mice.
-
Aseptically remove the lungs and place them in a sterile tube with a known volume of sterile PBS.
-
Homogenize the lung tissue using a mechanical homogenizer.
-
Prepare serial dilutions of the lung homogenate in sterile PBS.
-
Plate the dilutions onto sheep blood agar plates and incubate overnight at 37°C with 5% CO₂.
-
Count the number of colonies to determine the number of colony-forming units (CFU) per gram of lung tissue.[6]
2. Histological Analysis of Lung Inflammation:
-
Euthanize the mice and perfuse the lungs with 4% paraformaldehyde.
-
Excise the lungs and immerse them in the fixative for at least 24 hours.
-
Process the fixed tissues, embed them in paraffin, and section them.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess the degree of inflammation, including cellular infiltration, alveolar damage, and edema. A semi-quantitative scoring system can be used for comparison between groups.[8][14][15]
3. Measurement of Inflammatory Cytokines in Bronchoalveolar Lavage (BAL) Fluid:
-
Euthanize the mice and expose the trachea.
-
Insert a cannula into the trachea and secure it.
-
Instill a known volume of sterile PBS (e.g., 1 mL) into the lungs and then gently aspirate the fluid. Repeat this process 2-3 times.[16][17]
-
Pool the collected BAL fluid and centrifuge to pellet the cells.
-
The supernatant can be stored at -80°C for cytokine analysis using methods like ELISA or multiplex bead arrays to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][18]
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a murine CAP model.
Caption: Mechanism of action of this compound.
References
- 1. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound associated rash and arthralgia in a child - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefditoren - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. A method for quantifying pulmonary Legionella pneumophila infection in mouse lungs by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. seq.es [seq.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy of this compound in the treatment of lower respiratory tract infections, with a focus on the per-pathogen bacteriologic response in infections caused by Streptococcus pneumoniae and Haemophilus influenzae: a pooled analysis of seven clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanjournalofrespiratorymedicine.com [europeanjournalofrespiratorymedicine.com]
- 13. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. Histopathologic evaluation of lung and extrapulmonary tissues show sex differences in Klebsiella pneumoniae - infected mice under different exposure conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Cefditoren Pivoxil Against ESBL-Producing Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro susceptibility testing of cefditoren pivoxil against Extended-Spectrum β-Lactamase (ESBL)-producing strains of Enterobacteriaceae. The information compiled herein is based on established methodologies and published research data.
Introduction
Cefditoren is a third-generation oral cephalosporin with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its stability against common β-lactamases makes it a subject of interest in the study of resistant pathogens.[2] Extended-Spectrum β-Lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins and third-generation cephalosporins. The prevalence of ESBL-producing Enterobacteriaceae necessitates robust protocols for evaluating the efficacy of existing and new antimicrobial agents. While this compound shows activity against a range of pathogens, studies have indicated that ESBL-producing strains are frequently resistant.[3] This document outlines the standardized methods to determine the in vitro susceptibility of ESBL-producing isolates to cefditoren.
Data Presentation: In Vitro Activity of Cefditoren
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefditoren against ESBL-producing and non-ESBL-producing Enterobacteriaceae as reported in scientific literature.
Table 1: Cefditoren MIC Distribution for ESBL-Producing and Non-ESBL-Producing Enterobacteriaceae
| Organism Group | ESBL Status | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |
| E. coli, P. mirabilis, Klebsiella spp. | ESBL-Negative | 0.25 | 0.5 | 0.03 - 128 | [3] |
| E. coli, P. mirabilis, Klebsiella spp. | ESBL-Positive | Not Reported | Not Reported | 16 - 128 | [3] |
Table 2: Cefditoren MIC Data for Specific Enterobacteriaceae Species (ESBL status not always specified)
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 0.25 | 0.5 | [3] |
| Proteus mirabilis | 0.125 | 0.25 | [3] |
| Klebsiella spp. | 0.25 | 0.5 | [3] |
| Klebsiella pneumoniae | Not Reported | 32 | [4] |
Table 3: Interpretive Criteria for Cefditoren
It is important to note that there are currently no established cefditoren-specific breakpoints from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for Enterobacteriaceae.[3] However, research studies have often adopted a susceptibility breakpoint based on those for other third-generation cephalosporins.[3]
| Breakpoint Source | Interpretation | MIC (mg/L) |
| Literature-derived[3] | Susceptible | ≤ 1 |
| US FDA (for S. pneumoniae)[5] | Susceptible | ≤ 1 |
| US FDA (for S. pneumoniae)[5] | Intermediate | 2 |
| US FDA (for S. pneumoniae)[5] | Resistant | ≥ 4 |
Note: The FDA breakpoints are for Streptococcus pneumoniae and are provided for context; they are not validated for Enterobacteriaceae.
Experimental Protocols
The following protocols are adapted from CLSI guidelines for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution or agar dilution methods are recommended for determining the MIC of cefditoren.[6]
3.1.1. Broth Microdilution Method
-
Preparation of Cefditoren Stock Solution: Aseptically prepare a stock solution of cefditoren analytical standard powder in a suitable solvent as recommended by the manufacturer.
-
Preparation of Microdilution Plates: Perform serial twofold dilutions of the cefditoren stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown overnight on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[6]
-
Reading Results: The MIC is the lowest concentration of cefditoren that completely inhibits visible bacterial growth.[6]
3.1.2. Agar Dilution Method
-
Preparation of Cefditoren Agar Plates: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of cefditoren. This is achieved by adding the appropriate volume of cefditoren stock solution to molten and cooled agar before pouring the plates.
-
Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method (Step 3).
-
Inoculation: Using an inoculum-replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspension. A growth control plate (no antibiotic) should also be inoculated.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of cefditoren on which there is no growth, a faint haze, or a single colony.
Disk Diffusion Method
The Kirby-Bauer disk diffusion method can be used as a qualitative assessment of cefditoren susceptibility.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.
-
Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Application of Disks: Aseptically apply a cefditoren disk (potency to be specified, e.g., 5 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter. Interpret the results based on established zone diameter breakpoints, if available. As with MIC breakpoints, specific CLSI or EUCAST disk diffusion breakpoints for cefditoren against Enterobacteriaceae are not established.
Quality Control
Perform quality control testing with each batch of susceptibility tests. Use standard ATCC® reference strains as recommended by CLSI.
Table 4: Quality Control Strains for Cefditoren Susceptibility Testing
| Quality Control Strain | Expected MIC Range (mg/L) | Reference |
| Escherichia coli ATCC® 25922 | 0.12 - 1 | [7] |
| Staphylococcus aureus ATCC® 29213 | 0.25 - 1 | [7] |
| Streptococcus pneumoniae ATCC® 49619 | 0.016 - 0.06 | [7] |
| Haemophilus influenzae ATCC® 49247 | 0.06 - 0.25 | [7] |
Mandatory Visualizations
Experimental Workflows
References
- 1. Cefditoren - Wikipedia [en.wikipedia.org]
- 2. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cefditoren: Comparative efficacy with other antimicrobials and risk factors for resistance in clinical isolates causing UTIs in outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
- 5. Comparison of Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methods for Testing Activity of Cefditoren against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of cefditoren MIC quality control ranges by a multi-laboratory study (2001) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Therapeutic Efficacy of Cefditoren Pivoxil in Mixed Pneumonia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic efficacy of cefditoren pivoxil, a third-generation oral cephalosporin, in the context of mixed pneumonia. The information is based on available in vitro, preclinical, and clinical data, with a focus on community-acquired pneumonia (CAP), which is frequently caused by a combination of bacterial pathogens.[1][2]
Introduction
This compound is a prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[3][4] It exhibits broad-spectrum bactericidal activity against common Gram-positive and Gram-negative respiratory pathogens by inhibiting bacterial cell wall synthesis.[3][5] This document outlines its in vitro activity, summarizes clinical efficacy data, and provides protocols for preclinical evaluation.
Data Presentation
In Vitro Activity of Cefditoren
The following tables summarize the in vitro activity of cefditoren against key respiratory pathogens commonly implicated in mixed pneumonia. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC₅₀ and MIC₉₀ Values of Cefditoren Against Key Respiratory Pathogens
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.016 | 0.03 | [6] |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.125 | 0.5 | [6] |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 2.0 | [6] |
| Haemophilus influenzae | ≤0.016 | ≤0.016 | [6] |
| Moraxella catarrhalis | --- | 0.5 | [7] |
| Methicillin-susceptible Staphylococcus aureus (MSSA) | --- | 1.0 | [7] |
| Escherichia coli | --- | 8.0 | [7] |
| Klebsiella pneumoniae | --- | 32 to >128 | [7] |
Clinical Efficacy in Community-Acquired Pneumonia (CAP)
Clinical trials have demonstrated the efficacy of this compound in treating CAP, which is often polymicrobial. The following table summarizes the clinical and bacteriological cure rates from comparative studies.
Table 2: Clinical and Bacteriological Efficacy of this compound in CAP
| Study Comparator | This compound Dose | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Amoxicillin/clavulanate | 200 mg BID | 88.0% | 84.0% | [8] |
| Amoxicillin/clavulanate | 400 mg BID | 89.9% | 88.6% | [8] |
| Cefpodoxime proxetil | 200 mg BID | 90.5% | 88.7% | [9] |
| Cefpodoxime proxetil | 400 mg BID | 89.7% | 89.9% | [9] |
A pooled analysis of seven clinical trials reported high rates of bacteriological response for cefditoren against key pathogens in lower respiratory tract infections, with response rates of approximately 85% for H. influenzae and 90% for S. pneumoniae (including penicillin-intermediate and -resistant strains).[10]
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of Minimum Inhibitory Concentrations (MICs) for cefditoren against bacterial isolates from a mixed pneumonia model.
Materials:
-
Cefditoren analytical standard
-
Mueller-Hinton Broth (MHB), supplemented as required for fastidious organisms (e.g., with lysed horse blood for Streptococcus pneumoniae)
-
96-well microtiter plates
-
Bacterial isolates from the mixed pneumonia model
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Cefditoren Stock Solution: Dissolve cefditoren in a suitable solvent to a high concentration (e.g., 1024 µg/mL).
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the cefditoren stock solution in MHB in the 96-well plates to achieve a range of concentrations (e.g., 0.015 to 16 µg/mL).[11]
-
Prepare Bacterial Inoculum: Culture the bacterial isolates overnight. Dilute the cultures in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the cefditoren dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of cefditoren that completely inhibits visible growth of the bacteria.
Protocol 2: Murine Model of Pneumonia
This protocol describes a murine lung infection model to evaluate the in vivo efficacy of this compound. This model can be adapted for mixed infections by co-administering multiple pathogens.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
Bacterial pathogens (e.g., Streptococcus pneumoniae, Haemophilus influenzae)
-
Anesthetic (e.g., isoflurane)
-
This compound oral suspension
-
Phosphate-buffered saline (PBS)
-
Homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Infection: Anesthetize the mice and intranasally instill a suspension of the bacterial pathogen(s) in PBS to induce pneumonia.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound orally via gavage. The typical dosage for adults with CAP is 400 mg twice daily for 14 days.[12] Dosing in the murine model should be adjusted based on pharmacokinetic studies to mimic human exposure.
-
Sample Collection: At various time points post-treatment, euthanize the mice and aseptically remove the lungs.
-
Bacterial Load Determination: Homogenize the lungs in sterile PBS. Perform serial dilutions of the lung homogenates and plate on appropriate agar media to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
Data Analysis: Compare the bacterial load in the lungs of treated mice to that of untreated control mice to determine the therapeutic efficacy of this compound. A 2 log₁₀ reduction in lung bacterial counts is a common target for efficacy.[13][14]
Visualizations
Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Workflow: Murine Pneumonia Model
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a murine pneumonia model.
Caption: Murine pneumonia model workflow.
References
- 1. Cefditoren - Wikipedia [en.wikipedia.org]
- 2. This compound: Clinical, Pharmacological, and Microbiological Aspects | CMAC [cmac-journal.ru]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Activity of cefditoren against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed [koreamed.org]
- 8. A comparison of this compound and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound versus cefpodoxime proxetil for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy of this compound in the treatment of lower respiratory tract infections, with a focus on the per-pathogen bacteriologic response in infections caused by Streptococcus pneumoniae and Haemophilus influenzae: a pooled analysis of seven clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, against Major Clinical Isolates -Infection and chemotherapy | Korea Science [koreascience.kr]
- 12. drugs.com [drugs.com]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Cefditoren Pivoxil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of cefditoren pivoxil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed by esterases to its active form, cefditoren, after absorption. This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1][2] This poor solubility can lead to low and variable oral bioavailability, limiting its therapeutic efficacy.
Q2: What is the intrinsic aqueous solubility of this compound and how is it affected by pH?
A2: this compound is a weak lipophilic acid with a pKa of 4.2.[1][2] Its aqueous solubility is highly pH-dependent. It is sparingly soluble in aqueous buffers and has significantly higher solubility in acidic conditions (pH 1-2) compared to neutral or alkaline conditions (pH 3 and above), where its solubility can decrease by a factor of 10 to 100. One study reported its solubility in water to be as low as 0.01 mg/mL.
Q3: What are the most common strategies to improve the aqueous solubility of this compound?
A3: Several formulation strategies have been successfully employed to enhance the aqueous solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level. Common carriers include polyvinylpyrrolidone (PVP) and poloxamer 188.[1]
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, such as β-cyclodextrin.[3]
-
Conversion to Amorphous Form: Transforming the crystalline drug into its higher-energy, more soluble amorphous state.[4][5][6]
-
Nanotechnology Approaches: Reducing the particle size to the nanometer range to increase the surface area for dissolution. This includes techniques like preparing nanoparticles, liposomes, and electrospun nanofibers.[7][8][9]
Q4: How does the amorphous form of this compound compare to the crystalline form in terms of solubility?
A4: The amorphous form of this compound exhibits significantly higher aqueous solubility compared to its stable crystalline form.[6] However, the amorphous state is thermodynamically unstable and can be prone to recrystallization, especially in the presence of heat and humidity, which would negate the solubility advantage.[4][5]
Troubleshooting Guides
Issue 1: Poor Dissolution Rate with Solid Dispersion Formulations
Symptoms:
-
The dissolution profile of the solid dispersion is not significantly better than the pure drug.
-
Incomplete drug release is observed during in vitro dissolution testing.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Conversion to Amorphous State | The drug may not be fully molecularly dispersed within the polymer. Optimize the solvent evaporation process by ensuring complete dissolution of both drug and polymer in the solvent. Use a higher polymer-to-drug ratio. Confirm the amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).[1] |
| Inappropriate Polymer Selection or Ratio | The chosen polymer may not be suitable for this compound. Screen different hydrophilic polymers (e.g., PVP K30, Poloxamer 188, HPMC).[1] Experiment with various drug-to-polymer ratios to find the optimal balance for solubility enhancement and stability. |
| Recrystallization During Storage | The amorphous solid dispersion may be unstable. Store the formulation in tightly sealed containers with a desiccant to protect from moisture. Evaluate the physical stability of the solid dispersion under accelerated conditions (e.g., 40°C/75% RH).[1] |
| Particle Size of the Solid Dispersion | Large particles of the solid dispersion can have a reduced surface area, slowing dissolution. Grind the prepared solid dispersion to a fine powder and pass it through a sieve to ensure a uniform and small particle size.[1] |
Issue 2: Low Complexation Efficiency with Cyclodextrins
Symptoms:
-
Phase solubility studies show a minimal increase in this compound solubility with increasing cyclodextrin concentration.
-
The prepared inclusion complex does not show a significant improvement in dissolution rate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient Complexation Method | The method of preparation may not be optimal for forming the inclusion complex. The kneading method is often effective for poorly water-soluble drugs.[10] Ensure thorough kneading for a sufficient duration with a suitable solvent blend (e.g., methanol:water) to facilitate complex formation.[11] |
| Incorrect Stoichiometric Ratio | The molar ratio of this compound to cyclodextrin may not be ideal. Conduct a phase solubility study to determine the optimal stoichiometry (often 1:1) and the stability constant (Kc) of the complex.[12][13] |
| Presence of Competing Molecules | Other excipients in the formulation might be competing with this compound for the cyclodextrin cavity. Evaluate the effect of other formulation components on the complexation efficiency. |
| Inappropriate Cyclodextrin Type | β-cyclodextrin is commonly used, but other derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) may offer better solubility enhancement. Screen different cyclodextrins to find the most effective one. |
Issue 3: Instability of Amorphous this compound
Symptoms:
-
The amorphous form of this compound reverts to the crystalline form during processing or storage.
-
Loss of solubility enhancement over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Exposure to High Temperature and Humidity | The amorphous state is sensitive to heat and moisture, which can induce recrystallization.[5] Employ dry granulation or direct compression methods for tableting to avoid the use of water and heat.[3] Store the amorphous material and final formulation in a controlled, low-humidity environment. |
| Plasticization Effect of Water | Sorbed water can act as a plasticizer, increasing molecular mobility and promoting crystallization.[5] Co-formulate with polymers like hydroxypropyl methylcellulose (HPMC), which can interact with the drug and inhibit recrystallization.[4] |
| Mechanical Stress During Processing | Grinding or high-pressure compression can sometimes induce localized crystallization. Optimize milling and compression parameters to minimize mechanical stress on the amorphous material. |
| Lack of Stabilizing Excipients | The amorphous drug alone may not be stable. Incorporate stabilizing polymers (e.g., HPMC, PVP) or sugar esters into the formulation to maintain the amorphous state.[3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | ~0.01 mg/mL | - |
| 0.1 N HCl | Higher than in water | [3] |
| Phosphate Buffer (pH 6.8) | Lower than in acidic media | [3] |
| Dimethylformamide (DMF) | ~15 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | - |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | - |
Table 2: Examples of Formulations for Enhanced Dissolution
| Formulation Approach | Key Excipients | Observed Improvement | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Enhanced dissolution rate compared to the pure drug. | [1] |
| Solid Dispersion | Poloxamer 188 | Enhanced dissolution rate compared to the pure drug. | [1] |
| Ternary Solid Dispersion | β-cyclodextrin, Mannitol | 99.29% drug release after 75 min (vs. 8.92% for pure drug). | [3] |
| Liposomes | Soya lecithin, Cholesterol (1.0:0.6 molar ratio) | 92.5% drug release at 36 hours and good entrapment efficiency (72.33%). | [7][14] |
| Electrospun Nanofibers | Eudragit L100-55 | Significantly higher dissolution rate than the free drug. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Poloxamer 188
-
Dichloromethane
Procedure:
-
Accurately weigh this compound and the selected polymer (e.g., in a 1:1 or 1:2 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a sufficient volume of dichloromethane with continuous stirring until a clear solution is obtained.
-
Continue stirring the solution at ambient temperature and pressure in a fume hood to allow for the complete evaporation of the solvent.
-
Once a dry mass is obtained, grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., 300 µm) to ensure a uniform particle size.
-
Store the final product in a tightly sealed, amber-colored container to protect it from light and moisture.[1]
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin
-
Methanol
-
Water
Procedure:
-
Accurately weigh this compound and β-cyclodextrin in a desired molar ratio (e.g., 1:1).
-
Place the β-cyclodextrin in a mortar and add a small volume of a methanol-water solvent blend to form a paste.
-
Slowly add the this compound to the paste while triturating.
-
Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes) to form a thick, uniform paste.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Store the prepared inclusion complex in a desiccator.[11]
Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound in liposomes to potentially improve its solubility and provide controlled release.
Materials:
-
This compound
-
Soya lecithin
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve accurately weighed amounts of soya lecithin and cholesterol (e.g., in a 1.0:0.6 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[7][14]
-
Dissolve 20 mg of this compound in the same solvent mixture and add it to the lipid solution.
-
Remove the organic solvents using a rotary evaporator at 45°C under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding 10 mL of PBS (pH 7.4) and shaking the flask mechanically for 1 hour at room temperature.
-
Allow the resulting liposomal dispersion to mature overnight at 4°C to ensure complete hydration of the lipids.[7][14]
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. How to prepare this compound Dimer?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Changes in surface properties by granulation and physicochemical stability of granulated amorphous this compound with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the differences between two amorphous spray-dried samples of this compound which exhibited different physical stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7527808B2 - Amorphous this compound composition and process for producing the same - Google Patents [patents.google.com]
- 7. Preparation and characterization of this compound-loaded liposomes for controlled in vitro and in vivo drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Eudragit-based electrospun nanofibers for improving the solubility and permeability of this compound: in-vitro, ex-vivo and histological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Cyclodextrins as multifunctional excipients: Influence of inclusion into β-cyclodextrin on physicochemical and biological properties of tebipenem pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
cefditoren pivoxil degradation under acidic and alkaline conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of cefditoren pivoxil under acidic and alkaline conditions. Find answers to common questions, detailed experimental protocols, and quantitative data to inform your stability studies and analytical method development.
Frequently Asked Questions (FAQs)
Q1: How does this compound degrade under acidic and alkaline conditions?
This compound is susceptible to degradation under both acidic and alkaline hydrolytic conditions.[1][2][3][4] The primary degradation pathway involves the hydrolysis of the pivoxil ester group, which yields the active pharmaceutical ingredient (API), cefditoren.[5] This conversion is a critical aspect of the prodrug's design, as it is necessary for its therapeutic activity.[5] However, further degradation of both this compound and the formed cefditoren can occur under stress conditions.[5] Studies have shown that this compound is particularly sensitive to alkaline conditions, leading to a higher percentage of degradation compared to acidic environments.[6]
Q2: What are the expected degradation products of this compound in acidic and alkaline media?
Under hydrolytic stress (acidic, alkaline, and neutral), the main degradation product is the active form, cefditoren, resulting from the cleavage of the pivoxil ester.[5] One study identified two primary degradation products, DPI and DPII, under various stress conditions including acid and base hydrolysis.[4] Another study noted an extra peak in the chromatogram under alkaline conditions, suggesting the formation of a unique degradation product, possibly due to the presence of the aminothiazol-4-yl-2-methoxyiminoacetamido moiety in the chemical structure.[2][6]
Q3: My HPLC analysis shows significant degradation of this compound even under mild acidic/alkaline conditions. What could be the cause?
Several factors could contribute to the accelerated degradation of this compound in your experiments:
-
Temperature: Although some studies are conducted at ambient temperature[1][5], higher temperatures will accelerate the degradation process. Ensure your experiments are conducted at a controlled and documented temperature.
-
pH of the Medium: this compound is a weak acid with a pKa of 4.2.[1] Its degradation is pH-dependent. Ensure accurate preparation and measurement of the pH of your acidic and alkaline solutions.
-
Presence of Co-solvents: The use of co-solvents can influence the polarity of the medium and affect the degradation rate. The type and proportion of the co-solvent should be carefully controlled.
Q4: I am developing a stability-indicating HPLC method for this compound. What are the key separation challenges?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Degradation Results | Fluctuation in temperature. | Use a temperature-controlled environment (e.g., water bath, incubator). |
| Inaccurate pH of stress media. | Calibrate the pH meter before use and prepare fresh buffers for each experiment. | |
| Variability in sample preparation. | Ensure consistent stock solution concentrations and dilution procedures. | |
| Poor Peak Shape in HPLC | Inappropriate mobile phase pH. | Adjust the mobile phase pH. A pH of around 3.5 has been shown to be effective.[1] |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered and degassed. | |
| Co-elution of Degradation Products | Suboptimal mobile phase composition. | Modify the organic-to-aqueous ratio or try a different organic modifier (e.g., acetonitrile vs. methanol). |
| Inadequate column chemistry. | Experiment with different C18 columns from various manufacturers or consider a different stationary phase. |
Quantitative Data Summary
The following table summarizes the extent of this compound degradation under various acidic and alkaline stress conditions as reported in the literature.
| Stress Condition | Reagent and Concentration | Temperature | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | Ambient | 3 hours | Susceptible to degradation | [1][5] |
| Alkaline Hydrolysis | 0.01 N NaOH | Ambient | 3 hours | Susceptible to degradation | [1][5] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 31.83 | [6] |
Experimental Protocols
Forced Degradation Under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.[1]
-
Stress Application: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 N HCl.[1]
-
Incubation: Maintain the mixture at ambient temperature for 3 hours.[1]
-
Neutralization: After the incubation period, neutralize the sample with an equal volume and strength of NaOH.[1]
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase diluent (e.g., methanol:ammonium acetate buffer, pH 3.5, 50:50 v/v) to a final concentration of 100 µg/mL.[1]
-
HPLC Analysis: Inject the prepared sample into the HPLC system for analysis.
Forced Degradation Under Alkaline Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.[1]
-
Stress Application: Mix 1 mL of the this compound stock solution with 1 mL of 0.01 N NaOH.[1]
-
Incubation: Maintain the mixture at ambient temperature for 3 hours.[1]
-
Neutralization: After the incubation period, neutralize the sample with an equal volume and strength of HCl.[1]
-
Sample Preparation for HPLC: Dilute the neutralized sample with the mobile phase diluent to a final concentration of 100 µg/mL.[1]
-
HPLC Analysis: Inject the prepared sample into the HPLC system for analysis.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: this compound primary degradation pathway.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. sciforschenonline.org [sciforschenonline.org]
Cefditoren Pivoxil MIC Assays: A Technical Support Center for Overcoming Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cefditoren pivoxil Minimum Inhibitory Concentration (MIC) assays. By adhering to standardized protocols and understanding the unique chemical properties of this antibiotic, consistent and reliable results can be achieved.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to inconsistent or unexpected results in this compound MIC assays.
Q1: Why are my this compound MIC values consistently higher than expected or variable between experiments?
A1: Inconsistent MIC values for this compound often stem from its nature as a prodrug and its susceptibility to degradation. This compound is hydrolyzed by esterases to its active form, cefditoren.[1] Inconsistent results can be attributed to several factors related to this process and the compound's stability:
-
Spontaneous Hydrolysis: this compound is susceptible to hydrolytic degradation under acidic, alkaline, and neutral conditions.[2] If the stock solution is prepared or stored improperly, or if the assay medium has a suboptimal pH, the drug can degrade, leading to falsely elevated MIC values.
-
Inadequate Hydrolysis to Active Cefditoren: The in vitro assay relies on the conversion of the prodrug to the active form. While some hydrolysis occurs chemically, the presence of esterases in the test medium or from the bacterial inoculum can influence the rate of activation. Inconsistencies in medium preparation or inoculum density can affect this conversion.
-
Stock Solution Degradation: The stability of beta-lactam antibiotics in solution is critical. Storage temperature and pH can significantly impact the potency of this compound. For many beta-lactams, storage at -70°C is recommended for long-term stability, as storage at higher temperatures (even -10°C) can lead to rapid deterioration.[3]
Q2: What is the correct procedure for preparing a this compound stock solution for MIC testing?
A2: Proper preparation of the stock solution is a critical first step. Due to its susceptibility to hydrolysis, it is essential to handle this compound with care.
-
Select the Appropriate Solvent: While specific solubility information can vary, a common practice for cephalosporins is to use a minimal amount of a suitable solvent like DMSO to initially dissolve the powder, followed by dilution in the appropriate test medium.
-
Use Freshly Prepared Solutions: To minimize degradation, it is highly recommended to prepare fresh stock solutions for each experiment. If storage is necessary, it should be at -70°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
Verify Potency: The this compound powder should be of known potency, and calculations to achieve the desired final concentrations should account for this.
Q3: My MIC values for quality control (QC) strains are out of range. What should I do?
A3: Out-of-range QC results indicate a systematic issue with the assay. The following steps should be taken:
-
Verify QC Strain Integrity: Ensure that the QC strains (e.g., from ATCC) have been subcultured and stored correctly. It is advisable to use a fresh, verified culture.
-
Check Media and Reagents: Confirm that the correct medium was used (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and that it was prepared according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[1] For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, specialized media are required.[4]
-
Review Inoculum Preparation: The bacterial inoculum must be standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the wells.[1] An inoculum that is too dense or too light will lead to inaccurate MICs.
-
Assess Incubation Conditions: Ensure that the plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Prepare a Fresh Antibiotic Stock: As mentioned in Q2, degradation of the this compound stock solution is a common culprit.
If the issue persists after checking these factors, it may be necessary to re-validate the entire workflow.
Q4: Can the type of microtiter plate used affect the MIC results?
A4: While less common, the type of plate can have an impact. It is important to use sterile, 96-well microtiter plates designed for cell culture or MIC testing. Ensure that there is no binding of the compound to the plastic, which could reduce its effective concentration. Using plates from a reputable supplier and being consistent with the plate type across experiments is recommended.
Data Presentation
The following tables summarize key quantitative data for this compound MIC assays.
Table 1: Cefditoren Quality Control (QC) MIC Ranges
| Quality Control Strain | ATCC Number | Medium | MIC Range (µg/mL) |
| Escherichia coli | 25922 | CAMHB | 0.12 - 1 |
| Staphylococcus aureus | 29213 | CAMHB | 0.25 - 1 |
| Haemophilus influenzae | 49247 | HTM | 0.06 - 0.25 |
| Streptococcus pneumoniae | 49619 | CAMHB + 2-5% lysed horse blood | 0.016 - 0.06 |
Data sourced from CLSI guidelines and related studies.
Table 2: Cefditoren MIC₅₀ and MIC₉₀ Data for Common Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.016 | 0.03 |
| Streptococcus pneumoniae (Penicillin-intermediate) | 0.125 | 0.5 |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.5 | 2.0 |
| Haemophilus influenzae | ≤0.008 | 0.03 |
| Moraxella catarrhalis | 0.06 | 0.5 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.5 | 1 |
| Streptococcus pyogenes | ≤0.015 | 0.03 |
MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple in vitro studies.[5][6]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound (following CLSI M07 guidelines)
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound powder of known potency.
-
Dissolve in a minimal volume of a suitable solvent (e.g., DMSO).
-
Immediately dilute to a working stock concentration with sterile, cation-adjusted Mueller-Hinton broth (CAMHB). It is recommended to prepare this solution fresh for each assay.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Compare the results for QC strains to the established ranges in Table 1 to validate the assay.
-
Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: Troubleshooting Decision Tree for Inconsistent MICs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmilabs.com [jmilabs.com]
- 5. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed [koreamed.org]
Technical Support Center: Optimizing Cefditoren Pivoxil Dosage in Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefditoren pivoxil in animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cefditoren?
A1: Cefditoren is a third-generation cephalosporin antibiotic.[1] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[2] It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, leading to compromised cell wall integrity and ultimately, cell lysis.[1][2][3]
Q2: How is this compound administered to rodents in experimental settings?
A2: this compound is a prodrug that is administered orally.[4] For experimental purposes in rodents, it is often formulated as a suspension or in granules.[4][5] The oral bioavailability of this compound is significantly increased when administered with food.[6]
Q3: Which pharmacokinetic/pharmacodynamic (PK/PD) index is most predictive of cefditoren's efficacy?
A3: As a beta-lactam antibiotic, the efficacy of cefditoren is time-dependent. The most critical PK/PD parameter is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC) of the target pathogen.[2] A target of 40-50% fT > MIC is generally associated with bactericidal activity.[2][7] In a murine lung infection model with S. pneumoniae, both fAUC24/MIC and fCmax/MIC also showed good correlation with bactericidal efficacy.[8][9]
Q4: What are the target PK/PD values for cefditoren against Streptococcus pneumoniae in a murine lung infection model?
A4: To achieve a 2 log10 reduction in bacterial counts in a murine lung infection model, the target values were found to be an fAUC24/MIC ≥ 63 or an fCmax/MIC ≥ 16.[8][9][10]
Q5: What are some common pathogens susceptible to cefditoren?
A5: Cefditoren demonstrates excellent in vitro activity against common respiratory pathogens such as Streptococcus pneumoniae (including penicillin-susceptible and intermediate strains), Haemophilus influenzae (including β-lactamase positive and negative strains), and Moraxella catarrhalis.[11][12] It is also effective against methicillin-susceptible Staphylococcus aureus and Streptococcus pyogenes, which are common in skin and soft tissue infections.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected drug exposure in animal models.
-
Possible Cause 1: Administration on an empty stomach.
-
Solution: The oral bioavailability of this compound is significantly enhanced with food.[6] Ensure that the administration of the drug is consistently performed with a meal to improve absorption and achieve more reliable plasma concentrations.
-
-
Possible Cause 2: Improper formulation.
-
Solution: this compound is a light yellow powder that is sparingly soluble in water.[6] Ensure the drug is appropriately formulated for oral gavage. This may involve creating a homogenous suspension. The use of excipients like croscarmellose sodium, D-mannitol, and hydroxypropyl cellulose has been documented in tablet formulations.[6] For research purposes, a suspension can be prepared using a suitable vehicle.
-
Issue 2: High variability in therapeutic outcomes between individual animals.
-
Possible Cause 1: Inconsistent infection establishment.
-
Solution: Standardize the inoculum preparation and the method of infection. For pneumonia models, ensure precise delivery of the bacterial suspension to the lungs. For skin infections, standardize the wound creation and inoculation procedure. Monitor animals closely post-infection to ensure consistent disease progression before initiating treatment.
-
-
Possible Cause 2: Differences in host immune response.
-
Solution: In immunocompetent animals, the host immune system can contribute to bacterial clearance.[15] The presence of specific antibodies has been shown to reduce the required t > MIC for efficacy in a mouse sepsis model.[16][17] If a purely pharmacological effect is to be studied, consider using neutropenic mouse models, which can be induced by agents like cyclophosphamide.[10]
-
Issue 3: Unexpected adverse effects observed in study animals.
-
Possible Cause 1: Gastrointestinal distress.
-
Solution: Diarrhea and soft stools are known side effects of many oral antibiotics, including this compound, due to the disruption of intestinal microflora.[6][18] Monitor the animals for signs of dehydration and provide supportive care if necessary. If severe, consider if the dosage can be adjusted while still maintaining efficacy.
-
-
Possible Cause 2: Allergic reaction.
-
Solution: Although less common, hypersensitivity reactions can occur.[19] Monitor for signs such as rash or respiratory distress. If an allergic reaction is suspected, discontinue the drug immediately.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Cefditoren Against Various Pathogens
| Pathogen | MIC50 (mg/L) | MIC90 (mg/L) |
| Streptococcus pneumoniae (penicillin-susceptible) | 0.06 | 0.12 |
| Streptococcus pneumoniae (penicillin-non-susceptible) | 0.25 | 1 |
| Haemophilus influenzae | ≤0.008 | 0.015 |
| Moraxella catarrhalis | 0.12 | 0.5 |
| Staphylococcus aureus (methicillin-susceptible) | 0.5 | 1 |
| Streptococcus pyogenes | ≤0.015 | 0.03 |
| Escherichia coli | 2 | 8 |
| Klebsiella pneumoniae | 4 | 32 |
Data compiled from multiple sources.[8][11]
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Cefditoren in Murine Infection Models
| Infection Model | Pathogen | Key PK/PD Parameter | Target Value for Efficacy |
| Pneumonia | S. pneumoniae | fAUC24/MIC | ≥ 63 (for 2 log10 kill) |
| Pneumonia | S. pneumoniae | fCmax/MIC | ≥ 16 (for 2 log10 kill) |
| Sepsis | S. pneumoniae (penicillin-resistant) | %fT > MIC | ≈19% (for 100% survival in non-immunized mice) |
| Sepsis | S. pneumoniae (penicillin-resistant) | %fT > MIC | ≈15% (for >60% survival in immunized mice) |
Data compiled from multiple sources.[8][9][10][16][17]
Experimental Protocols
1. Murine Pneumonia Model (Streptococcus pneumoniae)
-
Animal Model: Specific pathogen-free mice (e.g., ICR strain), typically 4-6 weeks old.
-
Immunosuppression (Optional): To create a neutropenic model, cyclophosphamide can be administered intraperitoneally prior to infection.[10]
-
Inoculum Preparation: S. pneumoniae (e.g., ATCC 49619) is grown on appropriate agar plates and then cultured in broth to the desired concentration (e.g., 10^8 CFU/mL).
-
Infection: Mice are anesthetized, and a specific volume of the bacterial suspension is administered intranasally to induce pneumonia.
-
Treatment: this compound, formulated as an oral suspension, is administered via gavage at various dosages and frequencies starting at a defined time post-infection.
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours after the final dose), mice are euthanized, and lungs are aseptically removed. The lungs are homogenized, and serial dilutions are plated to determine the bacterial load (CFU/g of lung tissue). A reduction in bacterial count compared to a vehicle-treated control group indicates efficacy.[8][9][10]
2. Murine Sepsis Model (Streptococcus pneumoniae)
-
Animal Model: Specific pathogen-free mice.
-
Inoculum Preparation: Penicillin-resistant S. pneumoniae strains are grown in broth to a lethal dose concentration.
-
Infection: A defined volume of the bacterial suspension is administered intraperitoneally.[16][17]
-
Treatment: this compound is administered orally at various dosages, typically starting 1 hour post-infection and repeated at set intervals (e.g., every 8 hours).[16][17]
-
Efficacy Assessment: The primary endpoint is survival, monitored over a period of several days (e.g., 7 days). Blood samples can also be collected at various time points to determine bacterial clearance.[16][17]
3. Murine Skin and Soft Tissue Infection (SSTI) Model
-
Animal Model: Specific pathogen-free mice.
-
Infection: An area on the back of the mouse is shaved and disinfected. A superficial abrasion or a small incision is made, and a suspension of Staphylococcus aureus or Streptococcus pyogenes is applied to the site. The area may be covered with a small dressing.
-
Treatment: Oral administration of this compound is initiated at a set time after infection.
-
Efficacy Assessment: The lesion size is measured daily. At the end of the study, a biopsy of the infected tissue can be taken for bacterial quantification (CFU/g of tissue). Clinical signs such as erythema, edema, and abscess formation are also scored.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KoreaMed [koreamed.org]
- 12. Cefditoren, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EFFICACY AND TOLERABILITY OF this compound IN UNCOMPLICATED SKIN AND SKIN STRUCTURE INFECTIONS IN INDIAN PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced In Vivo Activity of Cefditoren in Pre-Immunized Mice against Penicillin-Resistant S. pneumoniae (Serotypes 6B, 19F and 23F) in a Sepsis Model | PLOS One [journals.plos.org]
- 17. Enhanced In Vivo Activity of Cefditoren in Pre-Immunized Mice against Penicillin-Resistant S. pneumoniae (Serotypes 6B, 19F and 23F) in a Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. What are the side effects of this compound? [synapse.patsnap.com]
Technical Support Center: Cefditoren Pivoxil in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cefditoren pivoxil in various cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it behave in aqueous solutions?
A1: this compound is a third-generation oral cephalosporin antibiotic. It is a prodrug, meaning it is administered in an inactive form and is converted to its active form, cefditoren, in the body. This conversion occurs through the hydrolysis of the pivoxil ester group. In aqueous solutions, particularly under neutral to alkaline conditions typical of cell culture media (pH 7.2-7.4), this compound is susceptible to chemical hydrolysis, leading to the formation of cefditoren and pivalic acid.[1][2]
Q2: Is this compound stable in standard cell culture media like DMEM or RPMI-1640?
Q3: What are the primary degradation products of this compound in cell culture media?
A3: The primary degradation pathway of this compound in an aqueous environment, such as cell culture media, is the hydrolysis of the ester bond. This process releases the active antibiotic, cefditoren, and a byproduct, pivalic acid.[1] Further degradation of the cefditoren molecule, particularly cleavage of the β-lactam ring, can also occur, though this is generally a slower process for cephalosporins compared to penicillins.[3]
Q4: How can I prepare and store this compound for cell culture experiments?
A4: this compound should be dissolved in a suitable sterile solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. It is advisable to prepare fresh stock solutions for each experiment. If storage is necessary, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing the final working concentration in cell culture medium, add the stock solution to the medium immediately before use to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or lower-than-expected drug efficacy in my cell-based assay. | 1. Degradation of this compound: The compound may be degrading in the cell culture medium at 37°C over the incubation period, leading to a decrease in the effective concentration. 2. Precipitation of the Compound: The final concentration of this compound in the medium may exceed its solubility, leading to precipitation. | 1. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). 2. Prepare fresh working solutions immediately before each experiment. 3. Consider shorter incubation times if significant degradation is observed. 4. Visually inspect the culture medium for any signs of precipitation after adding the drug. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. |
| Unexpected cytotoxicity or changes in cell morphology. | 1. Toxicity of Pivalic Acid: The degradation of this compound releases pivalic acid, which may have cytotoxic effects at higher concentrations. Pivalic acid has been linked to carnitine depletion in vivo.[6] 2. Toxicity of Other Degradation Products: Further breakdown of the cefditoren molecule could potentially lead to cytotoxic compounds. 3. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) used to dissolve the drug may be too high. | 1. Include a vehicle control (medium with the same concentration of solvent) in your experiments to assess the effect of the solvent alone. 2. Test the effect of pivalic acid alone on your cells at concentrations equivalent to those expected from the degradation of this compound. 3. Lower the concentration of this compound if possible. |
| High variability between replicate experiments. | 1. Inconsistent Drug Preparation: Variations in the preparation of stock or working solutions can lead to different final concentrations. 2. Variable Degradation: Differences in incubation times or minor temperature fluctuations can affect the rate of degradation. | 1. Ensure accurate and consistent pipetting when preparing solutions. 2. Standardize the time between adding the drug to the medium and starting the assay. 3. Maintain a stable and calibrated incubator temperature. |
Data on this compound Stability
As specific stability data in cell culture media is not available, the following table summarizes the known hydrolytic stability from forced degradation studies. This information can be used to infer its likely behavior in cell culture media, which typically has a pH of 7.2-7.4.
| Condition | Observation | Primary Degradation Product | Reference |
| Neutral Hydrolysis (Water) | Susceptible to degradation | Cefditoren | [1][2] |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Susceptible to degradation | Cefditoren and other degradants | [1][2] |
| Alkaline Hydrolysis (e.g., 0.01 N NaOH) | Susceptible to degradation | Cefditoren and other degradants | [1][2] |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to quantify the degradation of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Cefditoren (as a reference standard for the degradation product)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), with and without serum
-
Sterile, nuclease-free microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Spike the cell culture medium (with and without serum) with the this compound stock solution to achieve the final desired working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Aliquot the working solution into sterile tubes or wells of a 24-well plate (in triplicate for each condition).
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each replicate. The 0-hour time point should be collected immediately after preparation.
-
Immediately process or store samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
To 100 µL of the collected sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Generate a standard curve for this compound to quantify its concentration at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Determine the half-life (t½) of this compound in the medium by fitting the data to a first-order decay model.
-
Visualizations
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
addressing cefditoren pivoxil degradation during in vitro experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cefditoren pivoxil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound losing activity in my in vitro experiment?
A1: this compound is a prodrug that is susceptible to degradation, primarily through hydrolysis, in aqueous environments.[1][2][3] This degradation is accelerated under acidic, alkaline, and even neutral hydrolytic conditions.[1][2][3] The primary degradation pathway involves the hydrolysis of the pivoxil ester group to form the active drug, cefditoren.[1][4] While this conversion is necessary for its therapeutic effect in vivo, uncontrolled degradation in vitro can lead to inaccurate experimental results.[5][6]
Q2: What are the main degradation products of this compound?
A2: Under hydrolytic stress (acidic, basic, and neutral), the primary degradation product of this compound is cefditoren, the active form of the drug.[1][4] This occurs through the loss of the pivoxil moiety.[1] Further degradation products can also be formed under these conditions.[1]
Q3: Is this compound sensitive to light or temperature?
A3: this compound has been found to be stable under photolytic and thermal stress conditions.[1][2][3][7] However, it is sensitive to oxidative conditions.[7]
Q4: How can I prepare and store my this compound stock solutions to minimize degradation?
A4: For optimal stability, it is recommended to prepare stock solutions in a suitable organic solvent like DMSO.[8] These stock solutions should be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9] For in vivo experiments, it is advised to prepare fresh working solutions daily.[9] When preparing aqueous solutions for in vitro assays, use them immediately to minimize hydrolytic degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Degradation of this compound in aqueous media. | Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in aqueous buffer or cell culture media before analysis. Consider using a stability-indicating assay method like HPLC to quantify the actual concentration at the time of the experiment.[1] |
| Lower than expected potency in cell-based assays | Hydrolysis of the pivoxil ester to the active cefditoren. While cefditoren is the active form, the initial concentration of the prodrug is decreasing. | Characterize the degradation kinetics in your specific experimental media. This can be done by incubating this compound in the media for different time points and quantifying the remaining prodrug and the formation of cefditoren using HPLC.[1] |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products. | Use a validated stability-indicating HPLC method that can separate this compound from its major degradation products.[1][10][11] Characterize the unknown peaks using techniques like LC-MS/TOF to identify the degradation products.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL) to minimize the volume of organic solvent added to the aqueous experimental system.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO.
-
If necessary, use gentle warming or sonication to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.[9]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is based on a published method for the analysis of this compound and its degradation products.[1]
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to an appropriate concentration.
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the separation of this compound and its degradation products.
-
Quantify the compounds based on the peak area relative to a standard curve.
-
Quantitative Data Summary
Table 1: Forced Degradation Studies of this compound
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acidic Hydrolysis | 0.1 N HCl at ambient temperature for 3 hours | Susceptible to degradation | [1] |
| Alkaline Hydrolysis | 0.01 N NaOH at ambient temperature for 3 hours | Susceptible to degradation | [1] |
| Neutral Hydrolysis | Water at ambient temperature for 3 hours | Susceptible to degradation | [1] |
| Oxidative Degradation | 10%, 15%, and 30% H₂O₂ at room temperature for 24 hours | Susceptible to degradation | [1] |
| Thermal Degradation | Solid-state at 60°C for 7 days | Stable | [1] |
| Photolytic Degradation | Solid and solution state exposure to light | Stable | [1] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: Workflow for this compound Stability Testing.
Caption: Degradation Pathway of this compound.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Cefditoren Pivoxil Pharmacodynamic Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize variability in cefditoren pivoxil pharmacodynamic (PD) studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an oral, third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[2][3] Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][4] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[2]
Q2: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) indices for cefditoren?
A2: Cefditoren exhibits time-dependent bactericidal activity.[5] The primary PK/PD index associated with its efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). However, studies have also shown good correlation with the free drug area under the concentration-time curve to MIC ratio (fAUC24/MIC) and the free peak concentration to MIC ratio (fCmax/MIC) for certain pathogens like S. pneumoniae.[5][6]
Q3: Why is there a significant food effect with this compound administration?
A3: The oral bioavailability of this compound is low under fasting conditions (approximately 14%).[7] Administration with a meal, particularly a high-fat meal, significantly increases its absorption.[3][8] A high-fat meal can increase the mean maximum concentration (Cmax) by about 50% and the area under the curve (AUC) by about 70% compared to the fasted state.[3][8] This is a critical factor to control in both preclinical and clinical studies to ensure consistent drug exposure.
Troubleshooting Guides
Issue 1: High Variability in Oral Bioavailability and Drug Exposure
Q: My in vivo study shows high inter-subject variability in plasma cefditoren concentrations. What are the potential causes and how can I mitigate this?
A: High variability in cefditoren plasma concentrations following oral administration of this compound is a common issue. The primary sources of this variability are related to its absorption.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Food Intake:
-
Cause: As mentioned in the FAQ, food, especially high-fat meals, drastically increases the absorption of this compound.[3][8] If animals or human subjects have variable access to food or are not consistently dosed in a fed or fasted state, significant variability in exposure will occur.
-
Solution: Standardize feeding protocols. For preclinical studies, ensure all animals have the same access to the same type of chow for a set period before and after dosing. For clinical studies, administer the drug with a standardized meal.[9]
-
-
Gastric pH Differences:
-
Cause: Co-administration of agents that increase gastric pH, such as antacids or H2-receptor antagonists, can reduce the absorption of this compound.[10]
-
Solution: Avoid co-administration of acid-reducing agents during your studies. If their use is unavoidable, ensure the timing and dosage are consistent across all subjects and document it.
-
-
Subject-Specific Physiological Factors:
-
Cause: Factors such as age and renal function can influence the pharmacokinetics of cefditoren.[11][12] Elderly subjects may have a decreased absorption rate constant, and impaired renal function will decrease clearance, leading to higher exposure.[11][12]
-
Solution: Stratify your study population based on age and renal function (e.g., creatinine clearance). Analyze the data for each subgroup separately to understand the impact of these covariates.
-
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Q: I am observing inconsistent MIC values for cefditoren against my quality control (QC) and test strains. What could be causing this?
A: Reproducible MIC values are fundamental for any pharmacodynamic study. Variability often stems from deviations in standardized testing procedures.
Potential Causes & Troubleshooting Steps:
-
Inoculum Preparation:
-
Cause: An incorrect inoculum density is a frequent source of error. The standardized inoculum should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Solution: Always use a calibrated spectrophotometer or a McFarland standard to prepare your inoculum. Ensure the inoculum is used within 15 minutes of standardization.[9]
-
-
Media Composition:
-
Cause: The type and quality of the media are critical. For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) should be used.[9] The concentration of divalent cations (Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics.
-
Solution: Use only high-quality, QC-tested media from a reputable supplier. Ensure the pH of the broth is within the recommended range.
-
-
Antibiotic Preparation and Storage:
-
Cause: Improper storage or handling of the cefditoren powder can lead to degradation.
-
Solution: Store the antibiotic powder as recommended by the manufacturer. Prepare stock solutions fresh and dilute them accurately for each experiment.
-
Issue 3: Discrepancies Between In Vitro and In Vivo Efficacy
Q: Cefditoren shows potent activity in my in vitro assays (MIC, time-kill), but the in vivo efficacy in my animal model is lower than expected. What could explain this?
A: Discrepancies between in vitro and in vivo results are common and often related to the complexities of the in vivo environment that are not captured in vitro.
Potential Causes & Troubleshooting Steps:
-
High Protein Binding:
-
Cause: Cefditoren is highly bound to plasma proteins (approximately 88%), primarily albumin.[13] Only the unbound (free) fraction of the drug is microbiologically active. Standard in vitro assays are often performed in protein-free or low-protein media, which overestimates the drug's activity compared to the in vivo situation.
-
Solution: When performing in vitro studies, consider supplementing the media with physiological concentrations of human or bovine serum albumin to mimic in vivo conditions.[13] For PK/PD analysis, always use the free drug concentration (%fT > MIC).
-
-
Animal Model Selection:
-
Cause: The immune status of the animal model can significantly impact the observed efficacy of an antibiotic. Studies in immunocompromised models may require higher drug exposures to achieve the same effect as in immunocompetent models.
-
Solution: Choose an animal model that is appropriate for your research question. Be aware that the required PK/PD targets may differ between immunocompromised and immunocompetent models.
-
-
Drug Penetration to the Site of Infection:
-
Cause: The concentration of cefditoren at the site of infection (e.g., lung epithelial lining fluid, soft tissue) may be different from that in the plasma. For example, the concentration in skin blister fluid is about 56% of the corresponding plasma concentration.[10][14]
-
Solution: If possible, measure drug concentrations at the site of infection in your animal model. Use these concentrations for your PK/PD analysis to get a more accurate prediction of efficacy.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Cefditoren (400 mg Dose) in Different Conditions
| Parameter | Fasted State | Fed State (High-Fat Meal) | Co-administration with Antacid | Co-administration with Famotidine |
| Cmax (µg/mL) | ~1.8 | ~4.4 | 14% decrease | 27% decrease |
| AUC (µg*h/mL) | Not specified | 70% increase | 11% decrease | 22% decrease |
Data compiled from multiple sources.[3][8][10]
Table 2: Cefditoren Pharmacodynamic Targets Against S. pneumoniae in a Murine Lung Infection Model
| PK/PD Index | Target Value for 2 log10 Kill |
| fAUC24/MIC | ≥ 63 |
| fCmax/MIC | ≥ 16 |
Data from a study in a murine lung-infection model.[5][6]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Determination (CLSI-based)
-
Preparation of Cefditoren Stock Solution: Prepare a stock solution of cefditoren powder of known potency in a suitable solvent (e.g., dilute hydrochloric acid).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Suspend several colonies of the test organism from a pure, overnight culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of cefditoren that completely inhibits visible bacterial growth.[9]
Protocol 2: Time-Kill Assay
-
Bacterial Culture: Grow the test organism in a suitable broth to the logarithmic phase.
-
Inoculum Preparation: Dilute the logarithmic phase culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed broth.
-
Drug Exposure: Add cefditoren at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them on appropriate agar plates.
-
Data Analysis: After incubation, count the colonies on the plates to determine the number of CFU/mL at each time point. Plot the log10 CFU/mL versus time for each cefditoren concentration. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[15]
Mandatory Visualizations
Caption: this compound: From Prodrug to Bactericidal Action.
Caption: Troubleshooting Workflow for Cefditoren PD Variability.
References
- 1. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: Package Insert / Prescribing Information [drugs.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cefditoren - Wikipedia [en.wikipedia.org]
- 8. Spectracef (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. antibiotics.or.jp [antibiotics.or.jp]
- 12. Population pharmacokinetics of this compound in non-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docta.ucm.es [docta.ucm.es]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Cefditoren versus community-acquired respiratory pathogens: time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor oral bioavailability of cefditoren pivoxil in vivo
Welcome to the technical support center for troubleshooting the in vivo oral bioavailability of cefditoren pivoxil. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and find solutions to enhance the bioavailability of this third-generation cephalosporin.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it considered low?
A1: The absolute oral bioavailability of this compound is approximately 14% under fasting conditions.[1] This is considered low and can lead to high variability in patient exposure. The primary reasons for this poor bioavailability are its low aqueous solubility and low intestinal permeability, which classify it as a Biopharmaceutics Classification System (BCS) Class IV drug.[2][3]
Q2: How does food intake affect the bioavailability of this compound?
A2: Food, particularly a high-fat meal, significantly increases the oral bioavailability of this compound. Administration with a high-fat meal can increase the mean Area Under the Curve (AUC) by approximately 70% and the mean maximum plasma concentration (Cmax) by 50% compared to administration in a fasted state.[1] A moderate-fat meal provides a similar enhancement.[1] This food effect is a critical consideration for in vivo study design and clinical administration.
Q3: What is the mechanism of this compound absorption in the gastrointestinal tract?
A3: this compound is a prodrug that is absorbed from the GI tract and then hydrolyzed by esterases into its active form, cefditoren.[4][5][6] The absorption process is known to involve the H+/peptide symporter PEPT1, which is expressed in the luminal membrane of the intestine.[7] This transporter-mediated uptake is a key factor in its absorption profile.
Q4: Can co-administration of other drugs affect this compound's bioavailability?
A4: Yes. For instance, co-administration with antacids has been shown to decrease both the amount and the rate of this compound absorption.[8] This is likely due to an increase in gastric pH, which can affect the drug's dissolution and stability.
Q5: What are the main formulation strategies to improve the in vivo bioavailability of this compound?
A5: Several formulation strategies have been explored to overcome the poor bioavailability of this compound. These include:
-
Solubility Enhancement: Creating solid dispersions with hydrophilic polymers (e.g., PVP, poloxamer 188) or converting the crystalline drug to an amorphous form.[9][10]
-
Gastro-retentive Drug Delivery Systems (GRDDS): Formulating floating or superporous hydrogel tablets to prolong the gastric residence time, allowing for more complete drug release and absorption in the upper GI tract.[6][11][12]
-
Lipid-Based Formulations: Encapsulating the drug in liposomes to improve its dissolution and absorption characteristics.[13]
-
Extended-Release Formulations: Developing extended-release suspensions to provide prolonged drug release and potentially improve patient compliance and overall exposure.[14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between subjects. | Food effect; inconsistent dosing with respect to meals. | Standardize food intake during the study. Administer this compound with a standardized meal (e.g., moderate or high-fat) to maximize and normalize absorption.[1] |
| Low Cmax and AUC despite adequate dosing. | Poor dissolution of the crystalline drug form. | Consider formulation enhancement strategies such as preparing a solid dispersion with a hydrophilic polymer or using an amorphous form of this compound to improve the dissolution rate.[9][10] |
| Insufficient residence time at the absorption site in the upper GI tract. | Develop and test a gastro-retentive formulation, such as a floating matrix tablet or a superporous hydrogel, to increase gastric residence time.[9][11] | |
| Unexpectedly rapid clearance. | Subject variability in renal function. | Screen subjects for normal renal function. Population pharmacokinetic models show that creatinine clearance is a significant covariate for cefditoren clearance.[8] |
| In vitro dissolution does not correlate with in vivo performance. | The role of intestinal transporters (PEPT1) is not captured by simple dissolution tests. | Utilize in vitro cell-based assays (e.g., Caco-2 cells) to study transporter-mediated uptake.[7] Consider in situ perfusion models to better mimic the intestinal environment. |
| The prodrug is unstable and prematurely hydrolyzes in the formulation or GI tract. | Ensure the formulation protects the pivoxil ester from premature hydrolysis. Characterize the stability of the formulation under relevant GI conditions (pH, enzymes). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Under Fasting and Fed Conditions
| Parameter | Fasting State | With High-Fat Meal | Reference |
| Absolute Bioavailability | ~14% | Not directly stated, but AUC increased by 70% | [1] |
| Cmax (200 mg dose) | 1.8 ± 0.6 µg/mL | 3.1 ± 1.0 µg/mL | [1] |
| Cmax (400 mg dose) | Not specified | 4.4 ± 0.9 µg/mL | [1] |
| Tmax | 1.5 - 3 hours | 1.5 - 3 hours | [4][15] |
| Terminal Elimination Half-life (t½) | 1.6 ± 0.4 hours | Not specified | [15] |
Table 2: Impact of Formulation on this compound Bioavailability (Illustrative Data from Pre-clinical Studies)
| Formulation | Key Pharmacokinetic Finding | Reference |
| Superporous Hydrogel Tablets | Showed better bioavailability, AUC, and half-life compared to a commercially available conventional dosage form in vivo.[11] | [11] |
| Liposomal Formulation (CPL VI) | Achieved good entrapment (72.33%) and controlled in vitro release (92.5% at 36 hours), with promising in vivo results.[13] | [13] |
| Solid Dispersion with PVP | Significantly enhanced the in vitro dissolution rate compared to the pure drug.[9] | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
Objective: To enhance the solubility and dissolution rate of this compound by creating a solid dispersion with polyvinylpyrrolidone (PVP).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:1 weight ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming and stirring.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of chemical interaction.
-
Perform in vitro dissolution studies comparing the solid dispersion to the pure drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of a novel this compound formulation (e.g., solid dispersion) against a standard suspension of the pure drug.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulation and standard suspension
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for drug analysis
Methodology:
-
Fast the rats overnight (12 hours) with free access to water before the experiment.
-
Divide the rats into two groups (n=6 per group): Group A (Standard Suspension) and Group B (Test Formulation).
-
Administer the respective formulations to each group via oral gavage at a dose of 20 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at pre-determined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile.
-
Quantify the concentration of cefditoren in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋∞, t½) using non-compartmental analysis.
-
Compare the parameters between the two groups to determine the relative bioavailability of the test formulation.
Visualizations
Caption: this compound intestinal absorption pathway.
Caption: Troubleshooting workflow for poor bioavailability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PEPT1 involved in the uptake and transepithelial transport of cefditoren in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibiotics.or.jp [antibiotics.or.jp]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. WO2006100574A1 - Amorphous this compound granules and processes for the preparation thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Cefditoren Pivoxil Stock Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of cefditoren pivoxil stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a high solubility of ≥ 100 mg/mL in DMSO.[1] For lower concentrations, ethanol can be used, with a solubility of 6.06 mg/mL.[2][3] this compound is practically insoluble in water (<0.1 mg/mL).[2][3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions should be stored at -20°C or lower in a dark, airtight container.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation and precipitation.
Q3: Why is my this compound stock solution precipitating?
A3: Precipitation of this compound in stock solutions can be attributed to several factors:
-
Hydrolysis: this compound is a prodrug that is susceptible to hydrolysis under acidic, alkaline, and neutral conditions, breaking down into its active form, cefditoren, and other degradation products.[4][5][6][7][8][9] These degradation products may have lower solubility in the solvent, leading to precipitation.
-
Solvent Polarity: The addition of aqueous solutions (e.g., media, buffers) to a DMSO stock can change the polarity of the solvent, reducing the solubility of this compound and causing it to precipitate.
-
Concentration and Temperature: If the concentration of the stock solution is close to its saturation point, a decrease in temperature can lead to precipitation.
-
Moisture: The presence of water can accelerate hydrolysis. It is crucial to use anhydrous solvents and protect the stock solution from moisture.
Q4: Can I use water to prepare a stock solution of this compound?
A4: No, this compound is practically insoluble in water (<0.1 mg/mL) and is susceptible to hydrolysis.[2][3] Attempting to dissolve it in water will result in a suspension with very low bioavailability of the compound and will likely lead to rapid degradation.
Troubleshooting Guide: Precipitation in this compound Stock Solutions
This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound stock solutions.
Problem: Precipitation observed in the this compound stock solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [1] |
| Ethanol | 6.06 mg/mL | [2][3] |
| Methanol | Slightly Soluble | [1] |
| Water | < 0.1 mg/mL | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, low-protein binding 0.2 µm syringe filter (optional)
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied to aid dissolution, but do not overheat.
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a sterile 0.2 µm syringe filter into a sterile, amber tube. This step is recommended for cell-based assays.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, airtight, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Signaling Pathways and Logical Relationships
Hydrolytic Degradation of this compound
This compound is a prodrug that undergoes hydrolysis to become its active form, cefditoren. This process can occur under acidic, neutral, or alkaline conditions and is a primary reason for the instability of this compound in aqueous solutions. The degradation can lead to the formation of less soluble products, resulting in precipitation.
Caption: Hydrolytic degradation pathway of this compound.
References
- 1. This compound | 117467-28-4 [chemicalbook.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pivoxil Ester Prodrugs in In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pivoxil ester prodrugs in in vitro settings. The information provided will help you navigate potential challenges related to pivoxil ester cleavage and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
Issue 1: Higher Than Expected Cytotoxicity or Off-Target Effects
Symptoms:
-
The pivoxil ester prodrug exhibits significant cytotoxicity at concentrations where the parent drug is known to be non-toxic.
-
Unexpected changes in cellular morphology or signaling pathways are observed that are not characteristic of the parent drug.
Potential Causes:
-
Cleavage Byproducts: The hydrolysis of the pivoxil ester moiety releases pivalic acid and formaldehyde. Formaldehyde, in particular, is a known cytotoxic agent that can induce oxidative stress, DNA-protein cross-links, and apoptosis.[1][2]
-
High Esterase Activity: The cell line used may have high intracellular esterase activity, leading to a rapid and high concentration of the active drug and byproducts, causing acute toxicity.
Troubleshooting Workflow:
References
Validation & Comparative
Cefditoren Pivoxil: A Comparative In Vitro Analysis Against Other Third-Generation Cephalosporins
An objective guide for researchers and drug development professionals on the in vitro performance of cefditoren pivoxil, supported by experimental data.
This compound is an orally administered third-generation cephalosporin that demonstrates potent in vitro activity against a wide spectrum of common respiratory and skin pathogens.[1][2] This guide provides a comparative analysis of its in vitro efficacy against other oral third-generation cephalosporins, focusing on key respiratory pathogens. The data, summarized from multiple international studies, highlights cefditoren's performance, particularly against drug-resistant strains.
Comparative In Vitro Efficacy:
The antibacterial potency of cefditoren and its comparators is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values—concentrations required to inhibit 50% and 90% of isolates, respectively—are crucial metrics for comparing in vitro activity.
Cefditoren consistently demonstrates potent activity against S. pneumoniae, including strains that are not susceptible to penicillin.[3][4] In many studies, its MIC₉₀ is lower than that of other oral cephalosporins, indicating higher intrinsic activity.[5][6][7]
Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | Penicillin-Susceptible (MIC₉₀, µg/mL) | Penicillin-Intermediate (MIC₉₀, µg/mL) | Penicillin-Resistant (MIC₉₀, µg/mL) |
|---|---|---|---|
| Cefditoren | ≤0.03 - 0.12 [3][6] | 0.5 [3][6] | 1.0 [6][8][9] |
| Cefdinir | 0.12[10] | 4.0[10] | 16.0[7][10] |
| Cefpodoxime | 0.12 | 1.0 | 4.0[6] |
| Cefuroxime | 0.5 | 4.0 | 16.0[7] |
| Cefixime | 1.0 | 8.0 | 16.0[6] |
Note: MIC values can vary slightly between studies due to different isolate collections and testing methodologies.
Cefditoren is highly active against key Gram-negative respiratory pathogens, irrespective of β-lactamase production.[1][11][12] Its potency against H. influenzae is often comparable to or greater than other oral cephalosporins.
Table 2: Comparative In Vitro Activity against H. influenzae and M. catarrhalis
| Antibiotic | H. influenzae (β-lactamase +/-) (MIC₉₀, µg/mL) | M. catarrhalis (β-lactamase +/-) (MIC₉₀, µg/mL) |
|---|---|---|
| Cefditoren | 0.015 - 0.03 [5][8][12] | 0.06 - 0.5 [5][8] |
| Cefdinir | 0.25 | 0.25 |
| Cefpodoxime | 0.12 | 0.5 |
| Cefuroxime | 2.0 | 1.0 |
| Cefixime | ≤0.06 | ≤0.25 |
Unlike cefixime and ceftibuten, cefditoren demonstrates good activity against methicillin-susceptible Staphylococcus aureus (MSSA), comparable to second-generation cephalosporins.[5] The MIC₉₀ for cefditoren against MSSA is typically ≤1 µg/mL.[5][8]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized in vitro susceptibility testing methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[13]
Broth Microdilution Method (CLSI M07)
This is the most common method for determining MIC values.
-
Preparation of Antimicrobial Solutions : Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like S. pneumoniae, the broth is often supplemented with lysed horse blood.
-
Inoculum Preparation : Bacterial colonies from a fresh agar plate are suspended in a saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation : Standard 96-well microtiter plates containing the diluted antimicrobial agents are inoculated with the bacterial suspension. The plates are incubated at 35°C for 16-20 hours (20-24 hours for S. pneumoniae).
-
MIC Determination : The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Mechanism of Action
Third-generation cephalosporins, including cefditoren, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[14]
-
Binding to Penicillin-Binding Proteins (PBPs) : Cephalosporins penetrate the bacterial cell wall and bind to PBPs, which are essential enzymes (transpeptidases, carboxypeptidases) involved in the final steps of peptidoglycan synthesis.
-
Inhibition of Peptidoglycan Synthesis : This binding inactivates the PBPs, halting the cross-linking of peptidoglycan chains.
-
Cell Lysis : The inhibition of cell wall synthesis, coupled with the ongoing activity of bacterial autolytic enzymes, leads to a weakened cell wall and ultimately results in cell lysis and death.[14]
Cefditoren's potent activity is also attributed to its stability against hydrolysis by many common β-lactamases, the enzymes produced by some bacteria to inactivate β-lactam antibiotics.[2][5]
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of penicillin/amoxicillin non-susceptibility on the activity of third-generation cephalosporins against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of cefditoren and other oral antibiotics against Streptococcus pneumoniae, isolated from children with community acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KoreaMed [koreamed.org]
- 9. In vitro susceptibility of recent clinical isolates of pneumococci to the investigational cephalosporin cefditoren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jmilabs.com [jmilabs.com]
- 11. Antibiotic susceptibility of respiratory pathogens recently isolated in Italy: focus on cefditoren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activity of cefditoren against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. clinician.com [clinician.com]
- 15. Cefditoren in upper and lower community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cefditoren Pivoxil and Amoxicillin/Clavulanate: A Comprehensive Guide for Researchers
This guide provides a detailed comparison of the efficacy of cefditoren pivoxil and amoxicillin/clavulanate, two widely prescribed oral antibiotics for common bacterial infections. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their clinical and in-vitro performance, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a third-generation cephalosporin, and amoxicillin/clavulanate, a penicillin combined with a β-lactamase inhibitor, both demonstrate high efficacy in treating community-acquired respiratory tract infections. Clinical trials show comparable cure rates for community-acquired pneumonia (CAP) and acute bacterial rhinosinusitis. In-vitro studies reveal that this compound exhibits potent activity against key respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae. Amoxicillin/clavulanate remains a robust option, particularly against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis. The choice between these agents may be guided by local resistance patterns, patient-specific factors, and tolerability profiles.
Data Presentation
In-Vitro Activity
The following table summarizes the in-vitro activity (Minimum Inhibitory Concentration, MIC90) of cefditoren and amoxicillin/clavulanate against common respiratory pathogens. MIC90 represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested bacterial isolates.
| Pathogen | Cefditoren MIC90 (µg/mL) | Amoxicillin/Clavulanate MIC90 (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.03 - 0.06 | ≤1 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.25 - 0.5 | 1 - 2 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 - 1 | 2 - 4 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.03 - 0.06 | ≤1 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.03 - 0.06 | ≤1 - 4 |
| Moraxella catarrhalis (β-lactamase positive) | 0.25 - 0.5 | ≤0.25 - 2 |
Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]
Clinical Efficacy
A multicenter, prospective, randomized, investigator-blinded, parallel-group study compared the efficacy of this compound and amoxicillin/clavulanate in adult outpatients with CAP.[10][11]
| Treatment Group | Clinical Cure Rate (Post-treatment) | Microbiological Eradication Rate |
| This compound 200 mg BID | 88.0% (125/142) | 84.0% |
| This compound 400 mg BID | 89.9% (143/159) | 88.6% |
| Amoxicillin/Clavulanate 875/125 mg BID | 90.3% (130/144) | 82.6% |
A randomized, investigator-blinded, controlled trial in pediatric patients with acute bacterial rhinosinusitis compared this compound and amoxicillin/clavulanate.[12][13]
| Treatment Group | Improvement Rate (Day 14) |
| This compound (8-12 mg/kg daily) | 78.8% (52/66) |
| Amoxicillin/Clavulanate (80-90 mg/kg amoxicillin daily) | 84.7% (61/72) |
Adverse Events
| Adverse Event | This compound | Amoxicillin/Clavulanate |
| Diarrhea | 4.5% - 14.2% | 16.9% - 18.1% |
| Nausea | Reported | Reported |
| Vomiting | Reported | Reported |
| Discontinuation due to Adverse Event | 3.0% - 4.9% | 5.2% |
Data from clinical trials on CAP and acute bacterial rhinosinusitis.[10][11][12][13]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in-vitro activity of the antibiotics was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains : Clinically relevant isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis were used.
-
Inoculum Preparation : Bacterial suspensions were prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Antibiotic Dilution : Serial twofold dilutions of cefditoren and amoxicillin/clavulanate were prepared in cation-adjusted Mueller-Hinton broth. For fastidious organisms like S. pneumoniae and H. influenzae, the broth was supplemented with lysed horse blood and NAD, respectively.
-
Incubation : The microdilution trays were inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours.
-
MIC Determination : The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)
A multicenter, prospective, randomized, investigator-blinded, parallel-group study was conducted with the following key parameters[10][11]:
-
Participants : Adult outpatients diagnosed with CAP.
-
Inclusion Criteria : Patients with clinical signs and symptoms of CAP, including fever, cough, purulent sputum, and a new infiltrate on chest radiograph.
-
Interventions :
-
This compound 200 mg or 400 mg administered orally twice daily for 14 days.
-
Amoxicillin/clavulanate 875/125 mg administered orally twice daily for 14 days.
-
-
Primary Efficacy Endpoint : Clinical cure, defined as the resolution of signs and symptoms of CAP at the post-treatment visit.
-
Secondary Efficacy Endpoint : Microbiological eradication, determined by the absence of the baseline pathogen in post-treatment sputum cultures.
-
Safety Assessment : Monitoring and recording of all adverse events throughout the study.
Mandatory Visualization
Mechanism of Action and Resistance
The following diagrams illustrate the mechanism of action of this compound and amoxicillin/clavulanate, as well as the primary mechanisms of bacterial resistance.
References
- 1. KoreaMed [koreamed.org]
- 2. Comparative In Vitro Activities of Amoxicillin-Clavulanate against Aerobic and Anaerobic Bacteria Isolated from Antral Puncture Specimens from Patients with Sinusitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, against Major Clinical Isolates -Infection and chemotherapy | Korea Science [koreascience.kr]
- 5. Revisiting cefditoren for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of cefditoren and other comparators against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis causing community-acquired respiratory tract infections in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seq.es [seq.es]
- 8. Activity of Amoxicillin-Clavulanate against Penicillin-Resistant Streptococcus pneumoniae in an Experimental Respiratory Infection Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of this compound and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of this compound and amoxicillin/clavulanate in the treatment of pediatric patients with acute bacterial rhinosinusitis in Thailand: a randomized, investigator-blinded, controlled trial [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefditoren Pivoxil's Antibacterial Efficacy Against Clinical Isolates
Introduction: Cefditoren pivoxil is an orally administered third-generation cephalosporin antibiotic.[1][2] As a prodrug, it is hydrolyzed by esterases during absorption to its active form, cefditoren.[3] This guide provides a comparative overview of cefditoren's antibacterial activity against key clinical isolates, supported by in vitro susceptibility data and clinical trial outcomes. Cefditoren has demonstrated significant activity against a wide spectrum of Gram-positive and Gram-negative bacteria responsible for common respiratory and skin infections.[1][2] Its stability in the presence of many common beta-lactamases contributes to its effectiveness against otherwise resistant strains.[1]
Mechanism of Action
Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The active form, cefditoren, binds to and inactivates essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By disrupting this process, cefditoren causes the cell to lyse, leading to bacterial death.[3] Cefditoren has shown a high affinity for the PBPs of key pathogens like Streptococcus pneumoniae and Haemophilus influenzae, which contributes to its potent antibacterial activity.[4]
Quantitative Data Presentation
The antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.
Table 1: In Vitro Activity of Cefditoren Against Common Clinical Isolates
This table summarizes the MIC90 values of cefditoren against various pathogens, demonstrating its potency, particularly against those causing respiratory tract infections.
| Pathogen | Isolate Type | MIC90 (µg/mL) | Reference |
| Streptococcus pneumoniae | Penicillin-Susceptible | 1.0 | [5] |
| Streptococcus pneumoniae | Penicillin-Intermediate | 0.25 - 0.5 | [6] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 - 1.0 | [6] |
| Haemophilus influenzae | All isolates | ≤0.03 - 0.06 | [5][7] |
| Moraxella catarrhalis | All isolates | 0.5 | [5] |
| Staphylococcus aureus | Methicillin-Susceptible | 1.0 | [5] |
| Escherichia coli | Clinical Isolates | 8.0 | [5] |
| Proteus mirabilis | Clinical Isolates | 0.5 | [5] |
| Klebsiella pneumoniae | Clinical Isolates | 32 | [5] |
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Key Respiratory Pathogens
Cefditoren's activity is often superior to that of other oral cephalosporins and macrolides, especially against penicillin-resistant S. pneumoniae and beta-lactamase negative, ampicillin-resistant (BLNAR) H. influenzae.[7][8]
| Pathogen | Cefditoren | Amoxicillin | Cefuroxime | Cefpodoxime | Cefixime | Azithromycin |
| Penicillin-Resistant S. pneumoniae | 0.5[8] | >2 | 16[8] | 4[8] | ≥32[8] | >2 |
| H. influenzae (BLNAR) | 0.03 - 0.06[7] | 4[7] | 2 - 16[7] | 0.5 | 0.12 | 2 |
Data compiled from multiple sources for comparison. BLNAR: Beta-lactamase-negative ampicillin-resistant.
Table 3: Clinical and Bacteriological Efficacy from Comparative Trials
Clinical trials confirm the in vitro activity, showing high rates of pathogen eradication and clinical success.
| Indication | Comparator | Cefditoren Eradication Rate | Comparator Eradication Rate | Clinical Success Rate (Cefditoren) | Reference |
| Acute Exacerbation of Chronic Bronchitis | Cefuroxime-axetil | 72.8% | 67.0% | 79.9% | [9] |
| Pharyngitis/Tonsillitis (S. pyogenes) | Penicillin V | 90.4% | 82.7% | 95.3% | [6] |
| Community-Acquired Pneumonia | Amoxicillin/clavulanate | Similar to comparator | Similar to comparator | 89.2% - 91.8% | [10] |
| Community-Acquired Pneumonia (Penicillin-Resistant S. pneumoniae) | Pooled Comparators | 94.4% (17/18) | 90.9% (10/11) | Not specified | [6] |
Experimental Protocols
The data presented in this guide are derived from standardized antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination
The primary method for assessing the in vitro activity of cefditoren is through MIC testing, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[5]
-
Agar Dilution Method:
-
Preparation: A series of agar plates containing doubling dilutions of cefditoren (e.g., from 0.03 to 128 µg/mL) are prepared.[5]
-
Inoculation: Each plate is inoculated with a standardized suspension of the clinical isolate (typically 10⁴ CFU/spot).
-
Incubation: Plates are incubated at 35-37°C for 18-24 hours.
-
Reading: The MIC is recorded as the lowest concentration of cefditoren that completely inhibits the visible growth of the bacteria.
-
-
Broth Microdilution Method:
-
Preparation: Doubling dilutions of cefditoren are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.[5]
-
Inoculation: A standardized bacterial suspension is added to each well.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Reading: The MIC is the lowest concentration in which no turbidity (visible growth) is observed. This method is often used for fastidious organisms like H. influenzae and S. pneumoniae.[5]
-
Resistance Mechanisms
Like other beta-lactam antibiotics, resistance to cefditoren can emerge through several mechanisms:[3]
-
Beta-lactamase Production: Bacteria may produce enzymes (β-lactamases) that hydrolyze the beta-lactam ring, inactivating the antibiotic. Cefditoren is stable against many common β-lactamases but not all.[1]
-
Alteration of PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of cefditoren, decreasing its effectiveness.[3]
-
Reduced Permeability: Changes in the bacterial outer membrane can restrict the entry of the antibiotic into the cell.[3]
Despite these potential mechanisms, longitudinal studies have shown that the emergence of resistant clinical isolates to cefditoren has been remarkably scarce.[4]
Conclusion
This compound demonstrates excellent in vitro activity against the most prevalent bacterial pathogens responsible for community-acquired respiratory tract infections, including penicillin-resistant S. pneumoniae and beta-lactamase-producing H. influenzae.[5][11] Comparative data from both laboratory studies and clinical trials show its efficacy to be equivalent or superior to many other oral antibiotics used for these indications.[6][8][9] This positions cefditoren as a reliable option for the empirical treatment of mild-to-moderate respiratory tract and uncomplicated skin infections.[2][5]
References
- 1. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cefditoren, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. KoreaMed [koreamed.org]
- 6. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting cefditoren for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical and Bacteriological Efficacy in Treatment of Acute Exacerbations of Chronic Bronchitis with Cefditoren-Pivoxil versus Cefuroxime-Axetil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cefditoren in upper and lower community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Cefditoren Pivoxil Demonstrates Potent Activity Against Penicillin-Resistant Streptococcus pneumoniae
A comprehensive analysis of in vitro studies reveals cefditoren pivoxil's high efficacy against penicillin-resistant Streptococcus pneumoniae (PRSP), positioning it as a viable therapeutic option in an era of increasing antimicrobial resistance. Comparative data underscores its superior or comparable activity to other commonly prescribed oral antibiotics.
Cefditoren, the active form of the prodrug this compound, exhibits robust in vitro activity against strains of S. pneumoniae that are not susceptible to penicillin.[1][2][3] This positions it as a significant agent in the management of community-acquired respiratory tract infections, where PRSP is a major concern.[3][4]
Comparative Efficacy: A Quantitative Overview
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. A lower MIC value indicates greater antibacterial activity. Data from multiple studies consistently demonstrate the low MICs of cefditoren against PRSP, often surpassing those of other oral cephalosporins and penicillins.
A study conducted in South Korea on 143 clinical isolates of S. pneumoniae from pediatric patients with acute respiratory infections highlighted the superior activity of cefditoren. The study reported a high prevalence of PRSP, with 73.4% of isolates being resistant to penicillin.[5] In this challenging resistance landscape, cefditoren demonstrated the highest intrinsic antibacterial activity among the tested antibiotics.[5][6]
Below is a summary of the MIC90 (the concentration required to inhibit 90% of isolates) and susceptibility rates for cefditoren and its comparators from this study:
| Antibiotic | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Cefditoren | 0.5 | 90.2% |
| Amoxicillin | 4 | 76.2% |
| Cefuroxime | 16 | 24.5% |
| Cefdinir | 16 | 21.8% |
| Cefaclor | 128 | 8.4% |
Data sourced from a study on S. pneumoniae isolates from pediatric patients with community-acquired respiratory tract infections.[5]
These findings are corroborated by other research, which indicates that cefditoren's MIC90 for penicillin-not-susceptible strains of S. pneumoniae is 1 µg/mL.[3] Another study focusing on a collection of Hungarian clinical isolates, some with extremely high resistance to penicillin (MIC ≥ 32 mg/l), found that the MIC for cefditoren did not exceed 2 mg/l.[2] For all S. pneumoniae isolates tested in that study, the MIC90 of cefditoren was 1.0 mg/l.[2]
Clinical data further support these in vitro findings. In studies of community-acquired pneumonia, cefditoren was as effective as amoxicillin/clavulanate.[7] Eradication rates for penicillin-resistant isolates were high, with one study reporting a 94.4% eradication or presumed eradication rate for patients treated with cefditoren.[8]
Experimental Protocols for Susceptibility Testing
The data presented are primarily derived from standardized antimicrobial susceptibility testing methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[3] The two main methods employed are broth microdilution and agar dilution.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Inoculum: A standardized suspension of the test organism (S. pneumoniae) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of cefditoren and comparator agents are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood to support the growth of S. pneumoniae.[9]
-
Inoculation: The prepared bacterial suspension is added to the wells of a microtiter plate, each containing a specific concentration of the antibiotic.
-
Incubation: The microtiter plates are incubated at 35°C in an atmosphere of 5% CO2 for 20-24 hours.
-
Determination of MIC: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into an agar medium.
-
Preparation of Agar Plates: Mueller-Hinton agar supplemented with 5% sheep blood is prepared with serial twofold dilutions of the antimicrobial agents.
-
Preparation of Inoculum: The bacterial inoculum is prepared as described for the broth microdilution method and adjusted to a concentration of 1 x 10^4 CFU per spot.
-
Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: Plates are incubated at 35°C in a 5% CO2 atmosphere for 20-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth on the agar.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of cefditoren against Streptococcus pneumoniae.
References
- 1. Pharmacology Update: this compound Tablets — A… | Clinician.com [clinician.com]
- 2. In vitro activity of cefditoren against a special collection of clinical isolates of Streptococcus pneumoniae from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
- 4. Cefditoren, a new aminothiazolyl cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of cefditoren and other oral antibiotics against Streptococcus pneumoniae, isolated from children with community acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
A Head-to-Head Comparison of Cefditoren Pivoxil and Cefdinir for the Treatment of Skin and Soft Tissue Infections
For researchers and drug development professionals navigating the landscape of third-generation oral cephalosporins for skin and soft tissue infections (SSTIs), a detailed comparison of available options is crucial. This guide provides an in-depth analysis of cefditoren pivoxil and cefdinir, focusing on their clinical efficacy, safety, microbiological activity, and pharmacokinetic profiles, supported by experimental data.
Clinical Efficacy in Uncomplicated Skin and Soft Tissue Infections (uSSSI)
A randomized, comparative, multicentric study provides the most direct evidence for comparing the efficacy of this compound and cefdinir in the treatment of uSSSI. In this trial, patients were administered either this compound 200 mg twice daily or cefdinir for a duration of ten days. The clinical and bacteriological outcomes were comparable between the two treatment groups, with no statistically significant differences observed.[1][2]
Table 1: Clinical and Bacteriological Efficacy in the Treatment of uSSSI
| Outcome | This compound (200 mg b.i.d.) | Cefdinir |
| Per Protocol (PP) Population | ||
| Clinical Cure/Improvement | 98.00% | 98.18% |
| Microbiological Eradication | 88.00% | 94.55% |
| Modified Intent-to-Treat (mITT) Population | ||
| Clinical Cure/Improvement | 97.33% | 96.20% |
Source: Data from a randomized, comparative, multicentric study.[1][2]
Safety and Tolerability Profile
Both this compound and cefdinir are generally well-tolerated. The most commonly reported adverse events for both drugs are gastrointestinal in nature. In the head-to-head comparative trial for uSSSI, a low number of adverse events were reported, with two in the cefditoren group and four in the cefdinir group.[1][2]
Table 2: Adverse Events in the Comparative uSSSI Trial
| Adverse Event Profile | This compound | Cefdinir |
| Total Adverse Events Reported | 2 | 4 |
Source: Data from a randomized, comparative, multicentric study.[1][2]
In Vitro Microbiological Activity
The in vitro activity of cephalosporins is a key indicator of their potential clinical efficacy. Both cefditoren and cefdinir demonstrate potent activity against common pathogens implicated in SSTIs, particularly Staphylococcus aureus (methicillin-susceptible, MSSA) and Streptococcus pyogenes.
Table 3: Comparative In Vitro Susceptibility (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Staphylococcus aureus (Oxacillin-susceptible) | Cefdinir | 0.5 | 0.5 |
| Streptococcus pyogenes | Cefdinir | ≤0.06 | ≤0.06 |
| Streptococcus pneumoniae (Penicillin-susceptible) | Cefdinir | ≤0.06 | ≤0.06 |
| Streptococcus pneumoniae (Penicillin-intermediate) | Cefditoren | 0.125 | 0.5 |
| Streptococcus pneumoniae (Penicillin-resistant) | Cefditoren | 1.0 | 1.0 |
Note: Data for cefdinir and cefditoren are from separate studies and should be compared with caution.[3][4]
Pharmacokinetic Profile
Table 4: Pharmacokinetic Parameters
| Parameter | This compound (200 mg) | Cefdinir (100 mg) |
| Cmax (mg/L) | ~2.5 | 0.81 ± 0.19 |
| Tmax (h) | ~1.5 - 3.0 | 2.5 ± 0.48 |
| T₁/₂ (h) | ~1.19 - 1.36 | 1.73 ± 0.3 |
| Protein Binding | 88% | 60-70% |
| Elimination | Primarily renal | Primarily renal |
Note: Parameters are from different studies and conditions may vary.[5][6][7]
Mechanism of Action
Both cefditoren and cefdinir are third-generation cephalosporins that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through their binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a defective cell wall and ultimately results in bacterial cell lysis and death.
Cefditoren has been shown to have a high affinity for PBP1A of Streptococcus pneumoniae and PBP1A and PBP3A/B of Haemophilus influenzae.[8] Cefdinir has demonstrated high binding affinities for PBPs 2 and 3 of Staphylococcus aureus and PBPs 1 and 2 of Streptococcus pyogenes.
References
- 1. EFFICACY AND TOLERABILITY OF this compound IN UNCOMPLICATED SKIN AND SKIN STRUCTURE INFECTIONS IN INDIAN PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and tolerability of this compound in uncomplicated skin and skin structure infections in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of cefdinir (CI-983; FK-482) against staphylococci, gram-negative bacilli and respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Agar Dilution, Microdilution, E-Test, and Disk Diffusion Methods for Testing Activity of Cefditoren against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic changes of cefdinir and cefditoren and its molecular mechanisms in acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of pharmacokinetics/pharmacodynamics of cefdinir, cefpodoxime proxetil and cefaclor against common bacteria of community acquired infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Stability-Indicating Assay Methods for Cefditoren Pivoxil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating assay methods for the third-generation cephalosporin antibiotic, cefditoren pivoxil. Understanding the stability of this drug is crucial for ensuring its quality, efficacy, and safety. This document outlines various analytical techniques, presents their performance data through comparative tables, and provides detailed experimental protocols.
This compound is susceptible to degradation under various conditions, making the development of reliable stability-indicating methods essential. Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are critical in identifying the degradation pathways and validating the specificity of analytical methods.[1][2] Studies have shown that this compound degrades under acidic, alkaline, neutral hydrolytic, and oxidative conditions, while it remains relatively stable under photolytic and thermal stress.[1][2][3][4]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most widely reported and robust method for the stability-indicating analysis of this compound. Other techniques, such as High-Performance Thin-Layer Chromatography (HPTLC) and UV-Spectrophotometry, have also been explored. The following tables summarize the validation parameters of various published methods, offering a clear comparison of their performance.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 | Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm) | C-18 | HiQSil C18 (250×4.6 mm, 5 µ) |
| Mobile Phase | Phosphate buffer (pH 8.0) : Acetonitrile (40:60, v/v) | Acetonitrile : Water (50:50, v/v), pH adjusted to 3.5 | Water : Acetonitrile (50:50, v/v) | Methanol and Ammonium acetate buffer (25 mM, pH 3.5) in a gradient mode |
| Flow Rate | 1.0 mL/min | - | 1.2 mL/min | - |
| Detection (UV) | 220 nm | 230 nm | 218 nm | 230 nm |
| Linearity Range | 0.1-200 µg/mL | 20-120 µg/mL | 1.0-250 µg/mL | 25-250 µg/mL |
| R² Value | 0.9998 | - | 0.999 | - |
| Accuracy (% Recovery) | - | 98.77-101.29% | - | - |
| Reference | [1] | [5] | [6][7] | [2][8] |
Other Analytical Methods
| Method Type | Parameter | Details |
| HPTLC | Stationary Phase | - |
| Mobile Phase | - | |
| Detection | - | |
| Linearity Range | - | |
| Reference | [1] | |
| Spectrophotometry | Method | Zero order and first order derivative |
| Diluent | Methanol | |
| λmax | 230 nm and 286 nm (Zero order) | |
| Linearity Range | - | |
| Reference | [1] |
Experimental Workflows and Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature, along with visual representations of the workflows.
Forced Degradation Study Workflow
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The workflow below illustrates the typical process for subjecting this compound to various stress conditions.
Caption: Forced degradation workflow.
Detailed Protocol for Forced Degradation Studies[2][5]
-
Acid Hydrolysis: A stock solution of this compound (e.g., 1000 µg/mL in methanol) is treated with 0.1 N hydrochloric acid at room temperature for a specified period (e.g., 3 hours). The solution is then neutralized with an equivalent strength of sodium hydroxide.
-
Alkaline Hydrolysis: The stock solution is treated with 0.01 N sodium hydroxide at room temperature for a specified period (e.g., 3 hours) and then neutralized with an equivalent strength of hydrochloric acid.
-
Neutral Hydrolysis: The stock solution is mixed with water and kept at room temperature for a specified duration.
-
Oxidative Degradation: The stock solution is treated with various concentrations of hydrogen peroxide (e.g., 10%, 15%, 30%) at room temperature for an extended period (e.g., 24 hours).
-
Thermal Degradation: The solid drug is exposed to dry heat in an oven at a specific temperature (e.g., 60°C) for several days.
-
Photolytic Degradation: The solid drug is exposed to fluorescent and UV light in a photostability chamber.
HPLC Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates the key validation parameters as per ICH guidelines.
Caption: HPLC method validation workflow.
Detailed Protocol for HPLC Method Validation[6][8]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products) is determined by analyzing stressed samples and ensuring the peak for this compound is pure and well-resolved from any degradation products.
-
Linearity: A series of solutions of this compound at different concentrations (e.g., 1-250 µg/mL) are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.
-
Accuracy: The accuracy is determined by the standard addition method or by analyzing samples with known concentrations. The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same sample solution are performed on the same day, and the relative standard deviation (RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the reproducibility of the method.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.
Conclusion
A validated stability-indicating assay method is indispensable for the quality control of this compound in bulk drug and pharmaceutical formulations. HPLC methods, particularly those employing a C18 column with a mobile phase of acetonitrile and a buffer, have been shown to be robust, accurate, and precise for this purpose. The provided data and protocols serve as a valuable resource for researchers and scientists in the selection and implementation of appropriate analytical methods for the stability testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF | Semantic Scholar [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and validation of the stability-indicating LC–UV method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of the stability-indicating LC-UV method for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
Cefditoren Pivoxil Versus Newer Generation Beta-Lactams: A Comparative Analysis Against Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a continuous evaluation of existing and novel therapeutic agents. This guide provides a detailed comparison of the third-generation oral cephalosporin, cefditoren pivoxil, against newer generation beta-lactams, focusing on their efficacy against clinically significant resistant pathogens. The following analysis is based on experimental data from in-vitro and in-vivo studies, offering a quantitative and methodological resource for the scientific community.
Executive Summary
This compound maintains good in-vitro activity against many common respiratory pathogens, including penicillin-resistant Streptococcus pneumoniae. However, its efficacy against multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum beta-lactamases (ESBLs), is limited. In contrast, newer generation beta-lactams such as ceftaroline, ceftobiprole, and ceftolozane-tazobactam exhibit more potent activity against specific resistant phenotypes, including methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing Enterobacterales. This guide synthesizes available data to facilitate an evidence-based comparison of these antimicrobial agents.
Comparative In-Vitro Activity
The in-vitro efficacy of antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing the potency of different antibiotics against a panel of clinical isolates.
Gram-Positive Pathogens
This compound demonstrates notable activity against Streptococcus pneumoniae, including strains with reduced susceptibility to penicillin.[1][2] However, its activity against MRSA is not clinically significant.[3] Newer agents like ceftaroline and ceftobiprole are specifically designed to be effective against MRSA.
Table 1: Comparative In-Vitro Activity Against Gram-Positive Pathogens (MIC in µg/mL)
| Pathogen | Antibiotic | MIC50 | MIC90 | Year of Data |
| Penicillin-Resistant S. pneumoniae | Cefditoren | 0.25 | 1.0 | 2003 |
| Ceftaroline | 0.12 | 0.25 | 2014 | |
| Methicillin-Resistant S. aureus (MRSA) | Cefditoren | >128 | >128 | 2002 |
| Ceftaroline | 0.5 | 2 | 2024 | |
| Ceftobiprole | 1 | 2 | 2024 |
Gram-Negative Pathogens
Against Enterobacterales, this compound shows variable activity, with higher MICs for species like Klebsiella pneumoniae and limited utility against ESBL-producing strains.[4] Newer beta-lactam/beta-lactamase inhibitor combinations, such as ceftolozane-tazobactam, are engineered to overcome the hydrolytic activity of ESBLs, demonstrating significantly lower MICs against these resistant organisms.
Table 2: Comparative In-Vitro Activity Against Gram-Negative Pathogens (MIC in µg/mL)
| Pathogen | Antibiotic | MIC50 | MIC90 | Year of Data |
| E. coli (ESBL-producing) | Cefditoren | 32 | >128 | 2002 |
| Ceftolozane-Tazobactam | 0.25 | 2 | 2022 | |
| K. pneumoniae (ESBL-producing) | Cefditoren | >128 | >128 | 2002 |
| Ceftolozane-Tazobactam | 0.5 | >32 | 2022 | |
| P. aeruginosa | Cefditoren | >128 | >128 | 2002 |
| Ceftolozane-Tazobactam | 1 | 4 | 2022 |
Experimental Protocols
Standardized methodologies are critical for the accurate and reproducible assessment of antimicrobial efficacy. The following sections detail the protocols for key in-vitro and in-vivo experiments cited in this guide.
In-Vitro Susceptibility Testing: Broth Microdilution
The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]
Protocol:
-
Preparation of Bacterial Inoculum: Bacterial isolates are cultured on appropriate agar plates overnight. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In-Vivo Efficacy Testing: Murine Pneumonia Model
Animal models are essential for evaluating the in-vivo efficacy of antibiotics. The murine pneumonia model is commonly used to assess the treatment of respiratory tract infections.[4][5]
Protocol:
-
Induction of Immunosuppression (for neutropenic models): Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.
-
Bacterial Inoculation: Mice are anesthetized and intranasally inoculated with a suspension of the test pathogen (e.g., MRSA or S. pneumoniae) to establish a lung infection.
-
Antibiotic Administration: At a specified time post-infection (e.g., 2 hours), treatment with the test antibiotic (e.g., this compound or ceftaroline) is initiated. The route of administration (e.g., oral gavage for this compound, subcutaneous or intravenous for parenteral agents) and dosing regimen are determined based on pharmacokinetic studies.
-
Assessment of Efficacy: At various time points after the initiation of treatment, mice are euthanized, and their lungs are harvested. The lungs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU/lung). Efficacy is measured by the reduction in bacterial counts compared to untreated control animals.
Mechanism of Action and Resistance
Beta-lactam antibiotics, including cephalosporins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.
Newer generation cephalosporins have evolved to overcome common resistance mechanisms. For instance, ceftaroline has a high affinity for PBP2a, the protein responsible for methicillin resistance in S. aureus.[6] Beta-lactamase inhibitors, such as tazobactam and avibactam, are co-administered with beta-lactam antibiotics to protect them from degradation by bacterial beta-lactamase enzymes, including ESBLs.
References
- 1. Efficacy of ceftaroline fosamil in a staphylococcal murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of Ceftolozane Combined with Tazobactam against Enterobacteriaceae in a Neutropenic Mouse Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Ceftaroline Fosamil in a Staphylococcal Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a therapy switching from amoxicillin to this compound against a mixed pneumonia model in mice - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 6. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
A Comparative Analysis of Cefditoren Pivoxil: Clinical and Bacteriological Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical and bacteriological efficacy of cefditoren pivoxil against other commonly used oral antibiotics for the treatment of community-acquired respiratory tract infections and skin and soft-tissue infections. The data presented is compiled from a range of clinical trials and in vitro studies to offer an objective assessment of its performance.
Mechanism of Action
This compound is a third-generation oral cephalosporin that, after absorption, is hydrolyzed by esterases into its active form, cefditoren.[1] Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1] This disruption of the cell wall structure leads to bacterial cell lysis and death. Cefditoren has demonstrated a high binding affinity for critical PBPs in key respiratory pathogens.[2][3]
Bacteriological Efficacy: In Vitro Activity
The in vitro activity of cefditoren has been extensively studied against a wide range of pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) required to inhibit 90% of isolates (MIC⁹⁰) for cefditoren and comparator antibiotics against key respiratory and skin pathogens.
| Pathogen | Cefditoren (mg/L) | Amoxicillin/Clavulanate (mg/L) | Cefuroxime (mg/L) | Cefpodoxime (mg/L) | Penicillin (mg/L) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.03 - 0.25 | ≤0.5/0.25 | 0.25 | 0.12 | ≤0.06 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.25 - 0.5 | 1/0.5 | 1 | 0.5 | 0.12-1 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.5 - 1 | 4/2 | 4 | 2 | ≥2 |
| Haemophilus influenzae (β-lactamase negative) | ≤0.03 | 1/0.5 | 1 | 0.25 | 1 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.03 | 2/1 | 2 | 0.25 | ≥2 |
| Moraxella catarrhalis (β-lactamase positive) | ≤0.12 | ≤0.25/0.12 | 1 | 0.5 | N/A |
| Streptococcus pyogenes | ≤0.03 | ≤0.25/0.12 | ≤0.12 | ≤0.12 | ≤0.06 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.5 - 1 | 2/1 | 2 | 2 | N/A |
Data derived from multiple in vitro surveillance studies.
Clinical Efficacy: Comparative Clinical Trial Data
The clinical efficacy of this compound has been evaluated in numerous randomized, controlled clinical trials for various indications. The following tables summarize the clinical and bacteriological cure rates from key comparative studies.
Community-Acquired Pneumonia (CAP)
| Treatment Group | N | Clinical Cure Rate (%) | Pathogen | Bacteriological Eradication Rate (%) |
| This compound 400 mg BID | 592 | 84.1 - 88.8 | S. pneumoniae | 88.5 - 92.0 |
| H. influenzae | 82.7 - 86.6 | |||
| M. catarrhalis | 84.1 - 95.2 | |||
| Comparators* | 664 | 84.1 - 88.8 | S. pneumoniae | 88.5 - 92.0 |
| H. influenzae | 82.7 - 86.6 | |||
| M. catarrhalis | 84.1 - 95.2 |
*Comparators included clarithromycin, cefuroxime, cefpodoxime, and amoxicillin/clavulanate.[4] Data from a pooled analysis of seven clinical trials. [4]
Acute Exacerbation of Chronic Bronchitis (AECB)
| Treatment Group | N | Clinical Success Rate (%) | Pathogen | Bacteriological Eradication Rate (%) |
| This compound 200 mg BID (5 days) | 264 | 79.9 | H. influenzae | 72.8 |
| Cefuroxime axetil 250 mg BID (10 days) | 277 | 82.7 | H. influenzae | 67.0 |
Data from a randomized, double-blind, double-dummy trial. [5]
Pharyngitis/Tonsillitis
| Treatment Group | N | Clinical Cure Rate (%) | Pathogen | Bacteriological Eradication Rate (%) |
| This compound 200 mg BID (10 days) | N/A | 94 | S. pyogenes | 90.4 |
| Penicillin V 250 mg QID (10 days) | N/A | 94 | S. pyogenes | 82.7 |
Data from a pooled analysis of six clinical trials. [6]
Uncomplicated Skin and Skin-Structure Infections
| Treatment Group | N | Clinical Cure Rate (%) | Pathogen | Bacteriological Eradication Rate (%) |
| This compound 200 mg BID | 291 | 81 | S. aureus | 83 |
| This compound 400 mg BID | 283 | 85 | S. aureus | 87 |
| Cefuroxime axetil 250 mg BID | 283 | 89 | S. aureus | 88 |
Data from a randomized, double-blind, active-controlled, parallel-group, multi-center study. [7]
Experimental Protocols
The following sections outline the general methodologies employed in the clinical trials cited in this guide. For specific details, investigators should refer to the primary publications.
General Clinical Trial Design
Many of the pivotal trials were designed as randomized, double-blind, active-controlled, parallel-group, multicenter studies.[5][7][8]
Patient Selection Criteria
Inclusion and exclusion criteria were specific to the indication being studied. Generally, patients were adults or adolescents with clinical signs and symptoms of the respective infection. For respiratory tract infections, this often included radiographic evidence of pneumonia or specific symptom scores for AECB and pharyngitis.[4][5][6] For skin infections, the diagnosis was based on the clinical presentation of uncomplicated abscesses, cellulitis, or wound infections.[7] Key exclusion criteria typically included known hypersensitivity to β-lactams, severe underlying disease, and recent use of other antibiotics.[7]
Bacteriological Assessment
-
Specimen Collection: Appropriate specimens were collected prior to the initiation of therapy. This included sputum or bronchoalveolar lavage for lower respiratory tract infections, throat swabs for pharyngitis, and pus or tissue samples from skin lesions.[9][10]
-
Pathogen Identification: Pathogens were identified using standard microbiological culture techniques.[9]
-
Antimicrobial Susceptibility Testing: The susceptibility of isolated pathogens to the study drugs was determined using standardized methods, such as broth microdilution or disk diffusion, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Bacteriological Response: Bacteriological outcome was typically assessed at a test-of-cure visit after the end of therapy. Eradication was defined as the absence of the baseline pathogen in follow-up cultures. Presumed eradication was often considered in cases where a patient was clinically cured, but a follow-up culture was not obtainable.[4]
Clinical Assessment
-
Clinical Response: Clinical success or cure was determined at the end of therapy and at a follow-up visit. The assessment was based on the resolution or improvement of the signs and symptoms of the infection present at baseline.[5][7] For community-acquired pneumonia, this often involved a multi-point scale evaluating symptoms like cough, dyspnea, chest pain, and fever.[12]
-
Safety and Tolerability: Adverse events were monitored and recorded throughout the study period.[13]
Conclusion
This compound demonstrates comparable clinical and bacteriological efficacy to other standard oral antibiotics in the treatment of a range of community-acquired infections. Its in vitro activity profile, particularly against key respiratory pathogens including some resistant strains, makes it a valuable therapeutic option. The data presented in this guide, derived from rigorous clinical trials, supports its use in the indicated patient populations. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information on specific trial methodologies and outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Crystal Structure of Cefditoren Complexed with Streptococcus pneumoniae Penicillin-Binding Protein 2X: Structural Basis for Its High Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy of this compound in the treatment of lower respiratory tract infections, with a focus on the per-pathogen bacteriologic response in infections caused by Streptococcus pneumoniae and Haemophilus influenzae: a pooled analysis of seven clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. icmr.gov.in [icmr.gov.in]
- 10. pathologylab.org [pathologylab.org]
- 11. Advances in Rapid Identification and Susceptibility Testing of Bacteria in the Clinical Microbiology Laboratory: Implications for Patient Care and Antimicrobial Stewardship Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Clinical Response in Community-acquired Bacterial Pneumonia: From Clinical Endpoint to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Cefditoren Pivoxil: A Comparative Analysis of its In Vitro Activity Against Haemophilus influenzae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the in vitro activity of cefditoren pivoxil against Haemophilus influenzae, a key pathogen in community-acquired respiratory tract infections. Through a comparative analysis with other antimicrobial agents, this document aims to provide valuable data and insights for research and development professionals. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate understanding and application.
Comparative In Vitro Activity
Cefditoren demonstrates potent in vitro activity against Haemophilus influenzae, including strains that are resistant to other β-lactam antibiotics. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing cefditoren to other commonly used antibiotics.
Table 1: Comparative MIC90 Values of Cefditoren and Other Oral Antimicrobials Against Haemophilus influenzae
| Antimicrobial Agent | MIC90 (µg/mL) | Reference |
| Cefditoren | 0.03 - 0.25 | [1][2] |
| Cefixime | 0.03 | [3] |
| Cefaclor | >32 | [2][3] |
| Amoxicillin | 2 | [2] |
| Amoxicillin/Clavulanate | 1 | [4] |
| Cefuroxime | 8 | [4] |
| Cefdinir | 4 | [2] |
| Cefcapene | 1 | [2] |
| Levofloxacin | ≤0.06 | [5] |
Note: MIC90 represents the concentration of the antibiotic that inhibits the growth of 90% of the tested bacterial isolates. Lower MIC90 values indicate greater potency.
Table 2: In Vitro Activity of Cefditoren Against Different Phenotypes of Haemophilus influenzae
| H. influenzae Phenotype | Cefditoren MIC90 (µg/mL) | Reference |
| β-lactamase-negative, ampicillin-susceptible (BLNAS) | ≤0.016 | [5] |
| β-lactamase-positive, ampicillin-resistant (BLPAR) | 0.03 | [5] |
| β-lactamase-negative, ampicillin-resistant (BLNAR) | 0.064 | [5] |
These data highlight the robust activity of cefditoren against both β-lactamase producing and non-producing strains of H. influenzae, including those with resistance mediated by alterations in penicillin-binding proteins (PBPs).
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Haemophilus influenzae using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.
1. Media Preparation:
-
Haemophilus Test Medium (HTM): This is the recommended medium. It consists of Mueller-Hinton broth supplemented with yeast extract, hemin, and nicotinamide adenine dinucleotide (NAD).[6] The low concentrations of thymine and thymidine in this medium make it suitable for testing sulfonamides and trimethoprim.[6]
-
Lysed Horse Blood Broth: An alternative is Mueller-Hinton broth supplemented with 3% lysed horse blood.[7]
-
All media should be sterilized and undergo quality control before use.
2. Inoculum Preparation:
-
From a fresh, pure 18-24 hour culture of H. influenzae on a chocolate agar plate, select several colonies.
-
Suspend the colonies in a sterile saline solution or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-4 x 10⁸ CFU/mL.
-
This suspension must be used within 15 minutes of preparation.[2]
3. Preparation of Antimicrobial Dilutions:
-
Prepare serial twofold dilutions of the antimicrobial agents to be tested in the appropriate broth medium (HTM).
-
The dilutions should be prepared in 96-well microtiter plates.
4. Inoculation of Microtiter Plates:
-
Within 15 minutes of standardizing the inoculum, dilute the suspension further in the test medium so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.
5. Incubation:
-
Incubate the microtiter plates at 35-37°C in an atmosphere of 5% CO₂ for 16-20 hours.[8]
6. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
Mechanism of Action and Resistance
Cefditoren, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[7][9] This action is mediated through its high affinity for penicillin-binding proteins (PBPs), particularly PBP3 in H. influenzae.[2] By binding to these essential enzymes, cefditoren disrupts the final step of peptidoglycan synthesis, leading to cell lysis and death.[7]
Resistance to β-lactam antibiotics in H. influenzae primarily occurs through two mechanisms:
-
β-lactamase Production: The production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[10][11]
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, particularly PBP3, reduce the binding affinity of β-lactam antibiotics, leading to resistance.[11] This is the mechanism behind β-lactamase-negative ampicillin-resistant (BLNAR) strains.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Logical relationships in H. influenzae resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. nicd.ac.za [nicd.ac.za]
- 3. Microdilution Technique for Antimicrobial Susceptibility Testing of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST: Expert Rules [eucast.org]
- 5. darvashco.com [darvashco.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Broth microdilution testing of Haemophilus influenzae with haemophilus test medium versus lysed horse blood broth. Canadian Haemophilus Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haemophilus influenzae blood-stream infection and third-generation cephalosporin susceptibility testing: a comparative case study using EUCAST and CLSI guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Cefditoren Pivoxil in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of cefditoren pivoxil, a cephalosporin antibiotic. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria[1].
Immediate Safety and Handling
Before handling this compound for disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidance based on local, state, and federal regulations[1].
Personal Protective Equipment (PPE): When handling this compound in solid or solution form, the following PPE is mandatory[1][2][3]:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: To protect from spills and contamination.
-
Respiratory Protection: A suitable respirator should be used to avoid inhaling dust[2][3].
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved institutional chemical waste program, leading to incineration by a licensed waste disposal company[1][4]. Never dispose of this compound or any antibiotic down the drain or in the regular trash [1].
-
Waste Identification and Segregation:
-
Waste Accumulation and Container Selection:
-
Solid Waste: Collect unused powder, contaminated PPE, and other solid materials in a designated, leak-proof container with a secure lid[1]. High-density polyethylene (HDPE) or glass containers are appropriate[1].
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and leak-proof container. If dissolved in solvents, maintain separate waste containers for halogenated and non-halogenated solvents[1].
-
Ensure all containers are in good condition and compatible with the waste.
-
-
Labeling:
-
Affix a "Hazardous Waste" or "Chemical Waste" label to the container immediately[1].
-
Clearly write the full chemical name, "this compound," avoiding abbreviations or formulas[1].
-
List all contents, including solvents and their approximate percentages.
-
Keep a running log of the amounts added to the container.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA)[1].
-
The SAA should be at or near the point of generation and under the control of the operator.
-
Use secondary containment (e.g., a larger bin or tray) to prevent spills or leaks[1].
-
Keep containers securely closed except when adding waste[2][3].
-
-
Final Disposal:
Spill Management
In the event of a spill, isolate the area and evacuate personnel if necessary[1][4].
-
Solid Spills: Gently sweep up the powder, avoiding dust generation, and place it in a designated hazardous waste container[1].
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth and place it in the waste container[1]. Do not use combustible materials like paper towels[1].
-
Decontamination: Following cleanup, decontaminate the area with an appropriate cleaning agent and dispose of all contaminated materials as hazardous waste[1].
Data Summary for this compound Disposal
| Parameter | Guideline | Source(s) |
| Waste Classification | Pharmaceutical / Chemical Waste | [1] |
| Primary Disposal Method | Entrust to a licensed hazardous waste disposal company for incineration. | [1][4] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | [1][6] |
| Solid Waste Container | Leak-proof, lidded container (e.g., HDPE, glass). | [1] |
| Liquid Waste Container | Sealed, leak-proof container; segregate by solvent type (halogenated vs. non-halogenated). | [1] |
| Container Labeling | Must include "Hazardous Waste," full chemical name ("this compound"), and all contents with percentages. | [1] |
| On-site Storage | In a designated Satellite Accumulation Area with secondary containment. | [1] |
| Required PPE | Nitrile gloves, safety goggles, lab coat, and appropriate respiratory protection. | [1][2][3] |
Procedural Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling cefditoren pivoxil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cefditoren pivoxil. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] this compound can cause skin and eye irritation, may lead to an allergic skin reaction, and can be harmful if swallowed or inhaled.[2][3]
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Usage Guidelines |
| Eye Protection | Safety glasses with side-shields or safety goggles | Must be worn to prevent eye contact with dust or splashes.[2][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Gloves must be inspected before use and disposed of properly after handling the substance.[3][4] |
| Body Protection | Laboratory coat or impervious clothing | A lab coat should be worn to protect from spills and contamination.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder to avoid inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.
-
Preparation : Before handling, ensure that a designated area is prepared. This area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[2]
-
Donning PPE : Put on all required personal protective equipment as specified in the table above.
-
Handling the Compound :
-
In Case of Exposure :
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Dispose of contaminated gloves and other disposable items as hazardous waste.
-
Hygiene : Wash hands thoroughly after handling the compound.[2]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[1]
-
Waste Segregation : Do not mix this compound waste with other laboratory waste streams unless permitted by your institution's environmental health and safety department.[1]
-
Containerization :
-
Solid Waste : Collect unused powder and contaminated items (e.g., gloves, weigh boats) in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste : Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.[1]
-
-
Labeling : The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".
-
Storage : Store the sealed waste container in a designated and secure satellite accumulation area.
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed waste disposal company, in accordance with local, state, and federal regulations.[1][5] Never dispose of this compound down the drain or in the regular trash.[1]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
